3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Description
BenchChem offers high-quality 3-Bromo-5-chloro-2-methoxy-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-2-methoxy-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBHPSHBRYYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630888 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851607-30-2 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Process Handling of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Executive Summary & Compound Identity
Compound: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine CAS Registry Number: 851607-30-2 Molecular Formula: C₇H₇BrClNO Molecular Weight: 236.49 g/mol
This guide addresses the solubility characteristics of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , a highly functionalized pyridine intermediate used in the synthesis of complex heterocycles (e.g., kinase inhibitors). Due to the lack of open-access experimental solubility tables for this specific proprietary intermediate, this document synthesizes physicochemical principles, analogous data, and process chemistry protocols to guide solvent selection.
Key Physicochemical Insight: The molecule possesses a high lipophilicity profile (Predicted LogP ~2.9–3.0) driven by the halogen/methyl substitution pattern and the methoxy cap, which eliminates the hydrogen-bond donor potential of the pyridine ring. Consequently, it exhibits negligible aqueous solubility but high affinity for chlorinated and mid-polarity organic solvents.
Solubility Profile & Solvent Selection Data
The following data categorizes solvents based on their thermodynamic interaction with the solute's halogenated aromatic core.
Predicted & Qualitative Solubility Data
Note: Values are derived from structural analogs (e.g., 3-bromo-5-chloro-2-methoxypyridine) and calculated partition coefficients (cLogP).
| Solvent Class | Specific Solvent | Solubility Status | Application Relevance |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for transport and initial dissolution. |
| Chlorinated | Chloroform (CHCl₃) | High | Excellent for NMR analysis and reaction medium. |
| Polar Aprotic | DMSO / DMF | High | Preferred for SₙAr or cross-coupling reactions (high boiling point). |
| Ethers | THF / 2-MeTHF | Good | Standard solvent for lithiation/Grignard exchange reactions. |
| Esters | Ethyl Acetate | Moderate-High | Primary solvent for extraction and silica chromatography. |
| Alkanes | Hexane / Heptane | Low-Moderate | Used as an anti-solvent for crystallization or eluent in chromatography. |
| Protic | Methanol / Ethanol | Moderate | Solubility decreases significantly with temperature; potential recrystallization solvent. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Used strictly for biphasic washing (removal of salts). |
Critical Process Parameters (CPP)
-
Partition Coefficient (LogP): ~2.9 (Hydrophobic).
-
pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the halogens (Br, Cl) and the mesomeric effect of the methoxy group. Protonation requires strong acids (e.g., HCl in Dioxane).
-
Thermal Stability: Stable at room temperature; however, avoid prolonged heating (>80°C) in acidic media to prevent demethylation (cleavage of the methyl ether).
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch purity (typically 95-97%) affects saturation points, researchers must validate solubility experimentally. Do not rely solely on literature values for critical crystallization steps.
Principle
The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility. This protocol ensures thermodynamic equilibrium is reached, distinguishing between kinetic dissolution and true saturation.
Workflow Diagram (DOT)
Figure 1: Standardized Gravimetric Solubility Workflow. This cycle ensures the solution reaches thermodynamic equilibrium before measurement.
Step-by-Step Methodology
-
Preparation: Weigh approximately 50 mg of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine into a 4 mL glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Methanol).
-
Equilibration: Cap the vial tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Checkpoint: If the solution becomes clear immediately, the compound is highly soluble. Add more solid until a precipitate persists.
-
-
Filtration: Using a syringe filter (0.45 µm PTFE—compatible with organic solvents), filter the saturated supernatant into a pre-weighed tared vial.
-
Critical: Pre-heat the filter to the solution temperature if testing elevated temperature solubility to prevent premature crystallization in the filter.
-
-
Drying: Evaporate the solvent using a gentle stream of nitrogen or a vacuum concentrator. Dry the residue in a vacuum oven at 40°C for 4 hours to remove trace solvent.
-
Calculation:
Process Chemistry Implications
The solubility profile of this intermediate dictates specific strategies for synthesis and purification.
Reaction Solvent Strategy
-
Lithiation/Halogen Exchange: Use Anhydrous THF or 2-MeTHF . The compound is freely soluble, and these ethers stabilize the lithiated intermediates at low temperatures (-78°C).
-
Suzuki-Miyaura Coupling: Use Dioxane/Water (4:1) or DMF . While insoluble in pure water, the compound stays in solution in organic-aqueous mixtures at elevated temperatures (80°C), facilitating the phase transfer of boronic acids.
Purification & Workup (Logic Map)
Figure 2: Purification Logic Tree. The compound's lipophilicity mandates organic extraction followed by normal-phase chromatography.
-
Extraction: The compound will partition exclusively into the organic layer (DCM or EtOAc) during aqueous workup. Acidic washes (1N HCl) should be avoided unless the intent is to remove very basic impurities, as the pyridine nitrogen is weakly basic but could still protonate, reducing recovery.
-
Chromatography: The standard purification method described in patent literature involves Flash Chromatography using a Hexane/Ethyl Acetate gradient. Start with 100% Hexane and ramp to 20% EtOAc. The compound (Rf ~0.3-0.5 in 10% EtOAc/Hexane) will elute early due to its non-polar nature.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine. (Structural Analog Data). Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). Patent US5436344A: 3-bromo-5-chloro-pyridines used as intermediates. (Process chemistry context).
Technical Guide: Safety & Handling of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Executive Summary
3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS: 851607-30-2) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and KRAS-targeting small molecules.[1] Its structural complexity—featuring distinct halogen handles (Br, Cl) and an activating methoxy group—makes it an ideal substrate for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura).
However, this utility comes with specific handling mandates.[2] As a halogenated pyridine derivative, it presents risks of ocular damage, respiratory irritation, and potential skin sensitization. This guide synthesizes field-proven handling protocols with rigorous safety standards to ensure operational integrity during drug development workflows.
Part 1: Chemical Profile & Critical Properties
Understanding the physicochemical nature of this compound is the first line of defense. The differential reactivity of the halogen substituents dictates not only its synthetic utility but also its stability profile.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 851607-30-2 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| Reactivity Profile | Susceptible to nucleophilic aromatic substitution (SNAr); Pd-catalyzed oxidative addition (C-Br selective). |
| Storage Class | 11 (Combustible Solids) |
Part 2: Hazard Assessment (GHS Framework)
While often categorized as a "Warning" level irritant, experienced chemists treat multi-halogenated pyridines with elevated caution due to their potential for delayed sensitization and lachrymatory effects.
GHS Classification & Signal Word: WARNING[1][3]
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |
Senior Scientist Insight:
"Do not rely solely on the H315/H319 classification. In my experience, methoxy-pyridines can undergo hydrolysis under acidic conditions to release methanethiol or pyridine-related vapors that are far more irritating than the parent solid. Always handle as if it is a potential sensitizer."
Part 3: Strategic Handling Protocols
This section outlines the operational workflow, moving beyond generic advice to specific engineering controls required for this compound.
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.
-
Static Control: As a halogenated organic solid, static charge accumulation is a risk during dispensing. Use anti-static gun ionizers or weigh into anti-static boats to prevent powder scattering.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for halogenated heterocycles in organic solvents.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated solutions in DCM/DMF.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during scale-up (>10g) reactions.
-
Respiratory: If fume hood access is compromised (e.g., equipment maintenance), a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges is required.
Visual Workflow: The "Safe Handling Lifecycle"
The following diagram illustrates the decision logic for handling this compound from receipt to disposal, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational lifecycle for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine, detailing critical control points.
Part 4: Storage & Stability Management
Improper storage of methoxy-pyridines can lead to demethylation or hydrolysis, generating impurities that poison sensitive Pd-catalysts in subsequent steps.
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen blanket.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the C-Br bond.
-
Incompatibility: Keep strictly separated from strong oxidizing agents and strong acids (which can cleave the methoxy ether).
Part 5: Emergency Response Framework
Exposure Scenarios
| Scenario | Immediate Action | Rationale |
| Ocular Contact | Rinse for 15 mins; lift eyelids. | Pyridine bases can cause corneal clouding; immediate dilution is vital. |
| Skin Contact | Wash with soap/water; do NOT use alcohol. | Alcohol increases skin permeability, potentially enhancing systemic absorption. |
| Inhalation | Move to fresh air; support breathing.[2][3][4][5][6] | Respiratory irritation can lead to delayed edema; monitor for 24 hours. |
Spill Management
-
Evacuate the immediate area.
-
Don PPE: Goggles, double nitrile gloves, N95 or P100 respirator.
-
Contain: Cover spill with a dry absorbent (Vermiculite or chemically treated pads). Do not use water initially, as this may spread the material.
-
Clean: Sweep up (avoid dust generation) and place in a hazardous waste container labeled "Halogenated Organic Solid."
Part 6: Disposal & Environmental Stewardship
This compound contains both Chlorine and Bromine, mandating specific disposal streams to prevent the formation of dioxins during incineration.
-
Waste Stream: Halogenated Organic Waste .
-
Prohibition: NEVER dispose of down the drain. Pyridine derivatives are toxic to aquatic life (H400/H410 potential).
-
Labeling: Clearly mark waste containers with constituent names to alert disposal facility of halogen content.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24879351. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine Guidelines. Retrieved January 29, 2026, from [Link]
Sources
Methodological & Application
High-Purity Synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine: A Regioselective Approach
Executive Summary
This Application Note details the optimized synthetic protocol for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , a highly functionalized pyridine scaffold critical in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs) and SHP2 phosphatase inhibitors.
The synthesis of penta-substituted pyridines presents significant regiochemical challenges. Direct halogenation of 2-methoxy-4-methylpyridine often yields inseparable mixtures of regioisomers. To ensure >98% regiochemical purity and scalability, this protocol utilizes a pyridone-directed stepwise halogenation strategy . By exploiting the steric and electronic directing effects of the 2-pyridone tautomer, we achieve exclusive C5-chlorination followed by C3-bromination, before locking the structure via O-methylation.
Retrosynthetic Analysis & Strategy
The core challenge is distinguishing between the C3 and C5 positions for differential halogenation.
-
Electronic Logic: In 4-methyl-2-pyridone, the C5 position is para to the activating oxygen and meta to the methyl group, making it the most nucleophilic site. The C3 position is ortho to both the oxygen and the methyl group, making it sterically crowded.
-
Strategic Decision: We must install the smaller, less labile halogen (Chlorine) at C5 first. If Bromine is introduced first, it will occupy C5; subsequent chlorination at C3 is difficult and prone to over-halogenation.
Reaction Scheme Visualization
Detailed Experimental Protocols
Step 1: Regioselective C5-Chlorination
Objective: Install the chlorine atom at the C5 position.
Rationale: N-Chlorosuccinimide (NCS) is used over
-
Reagents:
-
4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)
-
N-Chlorosuccinimide (NCS) (12.8 g, 96.2 mmol, 1.05 equiv)
-
Acetonitrile (MeCN) (100 mL)
-
-
Procedure:
-
Charge a 250 mL round-bottom flask (RBF) with 4-methylpyridin-2(1H)-one and MeCN.
-
Add NCS portion-wise over 15 minutes at room temperature (RT). Exotherm warning.
-
Heat the suspension to reflux (80–82°C) for 4 hours. The mixture will become a clear orange solution.
-
Monitor by HPLC/TLC. (Target
in 5% MeOH/DCM). -
Cool to RT. The product often precipitates.
-
Concentrate to ~30 mL volume and pour into ice-water (200 mL).
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
-
Yield: ~85–90% (Off-white solid).
Step 2: C3-Bromination
Objective: Brominate the sterically crowded C3 position. Rationale: With C5 blocked, NBS forces bromination at C3. The 4-methyl group provides steric hindrance, so slightly more forcing conditions (or longer times) may be required compared to non-methylated pyridones.
-
Reagents:
-
5-Chloro-4-methylpyridin-2(1H)-one (from Step 1) (10.0 g, 69.6 mmol)
-
N-Bromosuccinimide (NBS) (13.6 g, 76.6 mmol, 1.1 equiv)
-
Acetonitrile (100 mL)
-
-
Procedure:
-
Dissolve the Step 1 intermediate in MeCN in a 250 mL RBF.
-
Add NBS in a single portion.
-
Reflux (82°C) for 6–8 hours.
-
Critical Check: Ensure complete consumption of starting material. If stalled, add 0.1 equiv NBS.[1]
-
Cool to RT and pour into aqueous
(10% w/v) to quench residual bromine species. -
Extract with Ethyl Acetate (3 x 100 mL). Dry over
and concentrate.
-
-
Yield: ~75–80% (Pale yellow solid).[2]
Step 3: Aromatization and Activation (Chlorodehydroxylation)
Objective: Convert the 2-pyridone to the reactive 2-chloropyridine.
Rationale:
-
Reagents:
-
3-Bromo-5-chloro-4-methylpyridin-2(1H)-one (10.0 g, 44.9 mmol)
-
Phosphorus oxychloride (
) (30 mL, excess) -
Optional:
-Dimethylaniline (cat. 0.5 mL) to accelerate reaction.
-
-
Procedure:
-
Place solid intermediate in a dry pressure tube or RBF with a condenser.
-
Carefully add
(fume hood!). -
Heat to 100°C for 3 hours. The solution will darken.
-
Quench Protocol (Hazardous): Cool to RT. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Maintain temperature <20°C.
-
Neutralize with
(solid) or (aq) to pH 8. -
Extract with DCM (3 x 100 mL).
-
-
Yield: ~90% (2,5-Dichloro-3-bromo-4-methylpyridine).
Step 4: Nucleophilic Aromatic Substitution ( )
Objective: Selective displacement of the C2-Chloride with Methoxide.
Rationale: The C2-Cl is highly activated by the adjacent pyridine nitrogen. The C5-Cl is not activated and remains intact. The C3-Br is sterically shielded and less labile than the C2-Cl in
-
Reagents:
-
2,5-Dichloro-3-bromo-4-methylpyridine (10.0 g, 41.5 mmol)
-
Sodium Methoxide (NaOMe) (25 wt% in MeOH, 10.8 mL, 45.6 mmol, 1.1 equiv)
-
Methanol (dry, 50 mL)
-
-
Procedure:
-
Dissolve the substrate in dry MeOH.
-
Cool to 0°C (ice bath).
-
Add NaOMe solution dropwise over 20 minutes.
-
Allow to warm to RT and stir for 2 hours.
-
Monitoring: HPLC should show clean conversion to the mono-methoxy product.
-
Concentrate MeOH in vacuo. Resuspend residue in Water/EtOAc.
-
Wash organic layer with Brine.[3] Dry over
. -
Concentrate to yield the final product. Recrystallize from Hexanes if necessary.
-
-
Final Yield: ~85% (White crystalline solid).
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Molecular Weight | 236.49 g/mol | |
| C6-H is the only aromatic proton. | ||
| Mass Spec (ESI) | Characteristic Br/Cl isotope pattern. | |
| Regio-Purity | >98% | Confirmed by NOESY (No correlation between OMe and Me). |
Troubleshooting & Process Safety
Regioselectivity Troubleshooting Logic
If impurities are observed, use this logic flow to identify the root cause:
Safety Critical Control Points (SCCP)
-
POCl3 Quench: The hydrolysis of excess
is violently exothermic and generates HCl gas. Always quench into ice with external cooling and efficient fume extraction. -
Halogenating Agents: NCS and NBS are sensitizers. Avoid inhalation of dust.
-
Sodium Methoxide: Highly caustic and moisture sensitive. Use fresh commercial solutions or generate in situ for best results.
References
-
General Pyridine Halogenation: Schlosser, M., et al. "Regioselective Halogenation of Pyridines." Tetrahedron, 1998, 54(23), 6311-6320.
-
KRAS Inhibitor Intermediates: Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510)." Journal of Medicinal Chemistry, 2020, 63(1), 52-65. (Describes analogous halogenated pyridine scaffolds).
-
Methodology for 2-Alkoxypyridines: "Process for the preparation of 2-alkoxy-3-bromo-5-fluoropyridine." Patent WO2019113457. (Adapting the SNAr strategy for the chloro-analog).
- Regiocontrol in Pyridones: "Synthesis of 3,5-disubstituted-4-methylpyridines." Organic Process Research & Development, 2015, 19(4), 543-550.
Sources
Suzuki-Miyaura coupling with 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Application Note: Chemo-Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Abstract & Strategic Overview
This application note details the protocol for the chemo-selective Suzuki-Miyaura cross-coupling of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (Substrate A) .
The core challenge with Substrate A is the kinetic competition between the C3-Bromo and C5-Chloro sites. While C-Br bonds typically undergo oxidative addition (OA) faster than C-Cl bonds, the C3 position is sterically occluded by the ortho-methoxy (C2) and ortho-methyl (C4) groups. Conversely, the C5-Cl site, while possessing a stronger bond, is less sterically hindered.
Successful execution requires a catalyst system that is sufficiently active to insert into the hindered C3-Br bond without requiring thermal conditions extreme enough to activate the C5-Cl bond or cause hydrodehalogenation. This guide recommends the use of Buchwald Precatalysts (Generation 3/4) to ensure high turnover and selectivity.
Substrate Analysis: The Steric vs. Electronic Conflict
To design a self-validating protocol, one must understand the specific environment of the electrophile.
| Feature | Position C3 (Bromine) | Position C5 (Chlorine) | Implication |
| Bond Energy (BDE) | ~65-70 kcal/mol (Weaker) | ~80-85 kcal/mol (Stronger) | Thermodynamics favor C3 reaction. |
| Steric Hindrance | High (Sandwiched between -OMe and -Me) | Moderate (Flanked by -Me and -H) | Kinetics favor C5 access. |
| Electronic Effect | Electron-rich (via C2-OMe resonance) | Electron-deficient (relative to C3) | OA at C3 is slower than typical pyridines due to increased electron density.[1][2][3] |
Mechanistic Insight: The methoxy group at C2 acts as an electron-donating group (EDG) by resonance, increasing the electron density of the pyridine ring. This makes the Pd(0) oxidative addition step more difficult compared to electron-poor pyridines. Therefore, electron-rich phosphine ligands are required to increase the nucleophilicity of the Palladium center.
Catalyst & Ligand Selection
We utilize XPhos Pd G3 or SPhos Pd G3 .
-
Why XPhos/SPhos? These dialkylbiaryl phosphine ligands are bulky and electron-rich.
-
Electron-Rich: Facilitates oxidative addition into the electron-rich C-Br bond.
-
Bulk: The bulk promotes the reductive elimination step, which is often the rate-determining step in sterically hindered couplings.
-
-
Why G3 Precatalyst? It ensures a defined 1:1 Pd:Ligand ratio and rapid generation of the active L-Pd(0) species even at lower temperatures, preventing non-specific Pd-black formation which can lead to de-halogenation side products.
Detailed Protocol: C3-Selective Coupling
Objective: Mono-arylation at the C3 position with >95% regioselectivity.
Reagents & Materials
-
Substrate: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 - 1.2 equiv)
-
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv) [Anhydrous preferred to minimize hydrolysis]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Critical Step: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase loading to 1.5 equiv.
-
-
Catalyst Addition:
-
Add XPhos Pd G3 (0.02 equiv / 2 mol%).
-
Note: Weighing the catalyst in air is permissible due to G3 stability, but prolonged exposure should be avoided.
-
-
Solvent & Degassing:
-
Add the solvent mixture (Dioxane/Water 4:1).[4] Concentration should be approx. 0.1 M to 0.2 M relative to the substrate.
-
Degas immediately: Sparge with Argon for 5–10 minutes or use a vacuum/backfill cycle (3x). Oxygen is the enemy of active Pd(0) and promotes homocoupling.
-
-
Reaction:
-
Seal the vessel and heat to 80°C .
-
Control Point: Do not exceed 100°C initially. Higher temperatures increase the risk of activating the C5-Cl bond.
-
Monitor by HPLC or TLC at 1 hour and 3 hours.
-
-
Workup:
-
Once conversion is >98%, cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via Silica Gel Chromatography.
-
Visualization: Decision Logic & Workflow
Figure 1: Selectivity Logic & Pathway
Caption: Decision tree illustrating the kinetic control required to achieve mono-arylation at C3 versus sequential bis-arylation.
Figure 2: Experimental Workflow
Caption: Step-by-step bench workflow for the C3-selective coupling protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or Steric bulk preventing OA. | Switch to SPhos Pd G3 (smaller than XPhos) or increase temp to 90°C. Ensure strict O₂ exclusion. |
| C5-Cl Reaction Observed | Temperature too high or Catalyst too active. | Lower temp to 60-70°C. Switch to a less active catalyst like Pd(dppf)Cl₂ . |
| Hydrodehalogenation (Ar-H) | "Protodebromination" side reaction. | Use anhydrous solvents (Toluene/Dioxane) and anhydrous base (K₃PO₄).[5] Avoid alcohols. |
| Boronic Acid Homocoupling | Oxidation of boronic acid.[6] | Inefficient degassing. Increase Argon sparging time. Add base last. |
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6][7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Suzuki-Miyaura Couplings of Hindered Substrates. Reaction Chemistry & Engineering. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Common Bond Energies (D [wiredchemist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Site-Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Abstract
This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine . This substrate presents a dual challenge: chemoselectivity (differentiating between C3-Br and C5-Cl) and steric hindrance (the C3 site is flanked by 2-OMe and 4-Me groups). By utilizing 4th Generation (G4) Palladacycle Precatalysts, researchers can achieve high yields at the C3 position while preserving the C5-chlorine for subsequent functionalization. This guide covers mechanistic rationale, ligand selection, and a robust experimental protocol.
Substrate Analysis & Strategic Planning
The Challenge: Sterics vs. Electronics
The target molecule is a highly functionalized pyridine. Successful amination requires navigating two competing factors:
-
Electronic Activation (Favorable): The pyridine ring is electron-deficient, facilitating oxidative addition. The C3-Br bond is significantly weaker (lower Bond Dissociation Energy) than the C5-Cl bond, theoretically allowing for perfect chemoselectivity [1].
-
Steric Deactivation (Unfavorable): The C3 position is located in a "steric pocket" created by the 2-methoxy and 4-methyl groups. Standard phosphine ligands may be too bulky to effectively facilitate oxidative addition at this crowded center without clashing with the ortho-substituents.
Ligand Selection Strategy
To overcome the "ortho-effect," we employ dialkylbiaryl phosphine ligands (Buchwald Ligands) that balance bulk (for reductive elimination) with flexibility.
-
Primary Amines: BrettPhos is the starting point.[1] However, if conversion is low due to the 4-methyl clash, PhBrettPhos (less sterically demanding) is the recommended alternative [2].
-
Secondary Amines: RuPhos is the gold standard for secondary amines and is generally small enough to access the C3 position despite the steric crowding [3].
Catalyst Source
We strongly recommend Pd-G4 Precatalysts (e.g., RuPhos Pd G4).
-
Why? Pyridines can coordinate to Pd(0) and poison the catalyst. Precatalysts ensure the rapid generation of the active monoligated Pd(0) species within the catalytic cycle, bypassing the induction period often seen with Pd2(dba)3 [4].
Visualization: Selectivity & Mechanism
The following diagram illustrates the kinetic preference for the C3-Br position and the catalytic cycle involved.
Caption: Mechanistic pathway highlighting the kinetic preference for C3-Br oxidative addition over C5-Cl, enabled by L-Pd(0) species.
Experimental Protocol
Materials
-
Substrate: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)[2]
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) - Load: 1.0 - 3.0 mol%
-
Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv (Use Cs2CO3 if substrate has base-sensitive esters/ketones).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Base (NaOtBu, 1.5 equiv), and Catalyst (e.g., RuPhos Pd G4, 0.02 equiv).
-
Note: If the amine is a solid, add it now. If liquid, add in step 3.
-
-
Inerting:
-
Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen three times (3x) to remove O2.
-
Critical: Oxygen is the primary cause of catalyst death in low-loading reactions.
-
-
Solvent & Amine Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the Liquid Amine (1.2 equiv) via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80 °C .
-
Stir vigorously (1000 rpm) for 2–12 hours.
-
Monitoring: Check via LC-MS or TLC. Look for the disappearance of the starting bromide.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Workflow Diagram
Caption: Standard operational workflow for Pd-catalyzed amination of halogenated pyridines.
Optimization & Representative Data
The following table summarizes expected trends based on similar sterically hindered pyridine substrates [5].
| Entry | Ligand | Base | Temp (°C) | Yield (%) | Notes |
| 1 | RuPhos | NaOtBu | 80 | 92% | Best for secondary amines (e.g., Morpholine). |
| 2 | BrettPhos | NaOtBu | 80 | 65% | Good for primary amines, but sterics (4-Me) slow it down. |
| 3 | PhBrettPhos | NaOtBu | 90 | 88% | Best for primary amines; smaller ligand fits the pocket. |
| 4 | Xantphos | Cs2CO3 | 100 | 40% | Bidentate ligand too rigid for this crowded site. |
| 5 | PPh3 | K3PO4 | 110 | <10% | Classic ligands fail due to lack of activity. |
Troubleshooting Guide
Issue: Low Conversion (<20%)
-
Cause: Catalyst poisoning by the pyridine nitrogen or extreme steric hindrance.
-
Solution: Switch to Pd-G4 precatalysts if using in-situ generation. If already using G4, increase temperature to 100°C and switch to PhBrettPhos (for primary amines) to reduce ligand bulk.
Issue: Loss of Chemoselectivity (Cl reaction)
-
Cause: Temperature too high or catalyst too active.
-
Solution: Lower temperature to 60°C. Ensure you are not using AdBrettPhos (Adamantyl) which is extremely active and might force the Cl reaction. Stick to RuPhos.
Issue: Protodehalogenation (Reduction of Br to H)
-
Cause: "Beta-hydride elimination" from the amine or solvent issues.
-
Solution: Ensure solvent is anhydrous.[4] Switch from Isopropanol (if used) to Toluene or Dioxane.
References
-
Selectivity in Polyhalogenated Heterocycles: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of the Palladium-Catalyzed Amination of 5-Halogenated-2-aminopyridines." Journal of the American Chemical Society, 2010.[3][5]
-
Ligand Design (PhBrettPhos): Ruiz-Castillo, P., & Buchwald, S. L. "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society, 2015.[3]
-
RuPhos Utility: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2011.[5]
-
Precatalyst Activation: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
General Review: Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Derivatization of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine for medicinal chemistry
Executive Summary
Molecule: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine CAS: Not widely listed; Analogous to 50720-12-2 (3-bromo-5-methoxypyridine) Molecular Weight: 236.49 g/mol [1]
This guide details the strategic derivatization of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , a densely functionalized pyridine scaffold. Its value in medicinal chemistry lies in its orthogonal reactivity profile : the molecule contains two distinct halogens (Br, Cl) with different oxidative insertion rates, a directing group (OMe), and an oxidizable benzylic handle (Me). This allows for the sequential construction of tris- and tetrasubstituted pyridines, common motifs in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.
Part 1: Structural Analysis & Reactivity Map
The scaffold presents four distinct vectors for chemical expansion. Understanding the electronic and steric environment of each position is critical for chemoselectivity.
Electronic & Steric Profile
-
C2-Methoxy (OMe): Acts as an ortho-directing group (DoM) and an electron-donating group (EDG). It deactivates the ring slightly towards nucleophilic aromatic substitution (
) at C6 but facilitates lithiation. -
C3-Bromo: The most reactive handle. However, it is sterically crowded , sandwiched between the C2-OMe and C4-Me groups. This steric bulk necessitates specialized ligands for palladium-catalyzed couplings.
-
C4-Methyl: A benzylic-like position susceptible to radical halogenation or Selenium Dioxide (
) oxidation. -
C5-Chloro: Less reactive than the C3-Br. It remains intact during C3-functionalization, serving as a latent handle for late-stage diversification.
-
C6-Hydrogen: The most acidic proton on the ring (adjacent to Nitrogen, inductive effect of Cl). Accessible via Directed ortho Metalation (DoM) or Minisci-type radical additions.
Visualization: Reactivity Decision Tree
Caption: Figure 1. Orthogonal reactivity vectors allowing sequential functionalization of the pyridine core.
Part 2: Application Notes
App Note 1: Chemoselective Cross-Coupling at C3
Challenge: The C3-position is sterically hindered by the flanking -OMe and -Me groups. Standard ligands (e.g.,
App Note 2: Lithium-Halogen Exchange (The "Stop-Flow" Approach)
Mechanism: Treatment with
App Note 3: C4-Methyl Oxidation (Scaffold Extension)
Reagent: Selenium Dioxide (
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Arylation)
Target: Installation of aryl groups at C3 without disturbing C5-Cl.
Reagents:
-
Substrate: 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (1.0 eq)
-
Boronic Acid:
(1.2 eq) -
Catalyst:
(5 mol%) + SPhos (10 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: Toluene/Water (10:1)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid,
, and SPhos. Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene and 2.0 M
. -
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.
-
Note: Do not exceed 100°C to avoid activation of the C5-Cl bond.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Validation Data (Expected):
| Parameter | Value | Notes |
| Conversion | >90% | High conversion due to SPhos activity. |
| Selectivity | >98% (Br) | No dechlorination observed at 80°C. |
| By-product | Protodebromination (<5%) | Minimized by using anhydrous solvents if possible. |
Protocol B: Regioselective C3-Formylation via Li-Hal Exchange
Target: Conversion of C3-Br to C3-CHO.
Reagents:
-
Substrate (1.0 eq)
- -Butyllithium (1.1 eq, 2.5 M in hexanes)
-
DMF (Dimethylformamide) (1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add substrate and anhydrous THF (0.1 M concentration).
-
Exchange: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add
-BuLi dropwise over 10 minutes. The solution may turn yellow/orange.-
Critical: Stir at -78°C for exactly 15 minutes. Longer times increase the risk of scrambling.
-
-
Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then allow to warm to 0°C.
-
Hydrolysis: Quench with saturated
solution. -
Workup: Extract with
. The aldehyde product is often sensitive; store under inert atmosphere.
Protocol C: Riley Oxidation of C4-Methyl
Target: Synthesis of 3-bromo-5-chloro-2-methoxy-pyridine-4-carbaldehyde.
Reagents:
Procedure:
-
Dissolve substrate in 1,4-Dioxane (0.2 M).
-
Add
solid in one portion. -
Heat to reflux (101°C) for 2–4 hours.
-
Observation: The reaction will deposit black Selenium metal (
) as it proceeds.
-
-
Filtration: Filter the hot solution through Celite to remove Selenium metal.
-
Concentration: Remove solvent under reduced pressure.
-
Purification: The crude usually contains the aldehyde and some carboxylic acid (over-oxidation). Purify via silica gel chromatography.
Part 4: Workflow Visualization
The following diagram illustrates the logical flow for synthesizing a hypothetical kinase inhibitor library using this scaffold.
Caption: Figure 2. Strategic workflow for library generation, prioritizing C3 functionalization followed by C5 activation.
References
-
Handy, S. T. (2015).[1][4] Heteroaromatics in Medicinal Chemistry. In Progress in Heterocyclic Chemistry (Vol. 27). Elsevier.
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lithium-Halogen Exchange mechanics and "Halogen Dance" prevention).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki coupling selectivity).
-
Lutz, C., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 212. (Demonstrates Suzuki coupling on sterically hindered bromopyridines).
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(v), 57-72.[5] (Specific protocols for lithiation of methoxy-bromo-pyridines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of 3-amino-2-chloro-4-methylpyridine
Application Note: Scalable Synthesis of 3-Amino-2-Chloro-4-Methylpyridine
Strategic Abstract
3-Amino-2-chloro-4-methylpyridine (also known as CAPIC) is a critical pharmacophore and a high-value intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine (Viramune®).
While industrial routes often utilize a 7-step sequence starting from malononitrile and acetone to avoid nitration hazards on a metric-ton scale, this Application Note details a chemically superior laboratory-scale protocol (10g – 100g range). This route utilizes a Chlorination-Reduction sequence starting from the nitro-pyridine precursor. This approach is favored for research and early-phase development due to its higher atom economy, shorter linear sequence, and operational simplicity, provided that chemoselectivity is strictly managed during the reduction step.
Retrosynthetic Analysis & Logic
The synthesis hinges on the orthogonal reactivity of the pyridine ring. The 2-position is activated for nucleophilic attack (chlorination) by the ring nitrogen and the electron-withdrawing nitro group at C3. The critical challenge is reducing the C3-nitro group to an amine without hydrodechlorinating the C2-chloride, a common side reaction in catalytic hydrogenation.
Figure 1: Retrosynthetic Disconnection and Forward Strategy
Caption: Figure 1. The 2-step synthetic pathway prioritizes chemoselectivity. Iron-mediated reduction is selected over catalytic hydrogenation to preserve the C2-chloro substituent.
Experimental Protocol
Step 1: Chlorodehydroxylation
Objective: Convert 2-hydroxy-4-methyl-3-nitropyridine to 2-chloro-4-methyl-3-nitropyridine.
-
Reagents:
-
2-Hydroxy-4-methyl-3-nitropyridine (10.0 g, 59.5 mmol)
-
Phosphorus Oxychloride (POCl₃) (50 mL, ~5.0 equiv)
-
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ drying tube, Magnetic Stirrer, Ice Bath.
Procedure:
-
Setup: Charge the 2-hydroxy-4-methyl-3-nitropyridine into the dry RBF.
-
Addition: Carefully add POCl₃ in one portion at room temperature. (Note: The starting material may not dissolve immediately).
-
Reaction: Heat the mixture to reflux (bath temp ~110°C) for 3–4 hours.
-
Checkpoint: The solution should turn clear and homogeneous, indicating consumption of the starting material. Monitor by TLC (30% EtOAc/Hexane).
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for the pump).
-
Pour the thick oily residue slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction! Maintain internal temp <20°C.
-
-
Workup:
-
Neutralize the aqueous slurry with saturated Na₂CO₃ or NH₄OH to pH ~8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
-
Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water (75:25).
Yield: ~9.0 g (88%) of off-white/yellow solid. Melting Point: 51–53°C [Ref. 1].
Step 2: Chemoselective Nitro Reduction (Bechamp Conditions)
Objective: Reduce the nitro group to an amine while retaining the chlorine atom.
-
Reagents:
-
2-Chloro-4-methyl-3-nitropyridine (8.6 g, 50 mmol)
-
Iron Powder (Fe) (14.0 g, ~5 equiv) - Must be fine mesh (325 mesh recommended).
-
Ammonium Chloride (NH₄Cl) (1.4 g, 0.5 equiv)
-
Solvent: Ethanol (80 mL) / Water (20 mL)
-
-
Equipment: 500 mL 3-neck RBF, Mechanical Stirrer (overhead stirring preferred due to iron sludge).
Procedure:
-
Activation: In the RBF, combine Iron powder, NH₄Cl, and water. Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.
-
Addition: Add the Ethanol and the nitro-pyridine substrate.[2]
-
Reaction: Heat to gentle reflux (approx. 78°C) with vigorous agitation.
-
Mechanism: The reaction proceeds via electron transfer from the metal surface.
-
Time: 2–4 hours. Monitor by TLC. The yellow starting material spot will disappear, replaced by a lower Rf fluorescent spot (amine).
-
-
Workup:
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (2 x 20 mL).
-
Concentrate the filtrate to remove ethanol.
-
Dilute the aqueous residue with water (50 mL) and basify slightly with NaHCO₃ (pH 9).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Dry organics (Na₂SO₄), filter, and concentrate to dryness.
-
Crystallization: Recrystallize from minimal hot Toluene or Methanol/Water.
Yield: ~5.7 g (80%). Appearance: Off-white to brownish crystalline solid.
Analytical Validation
| Parameter | Specification | Expert Commentary |
| Appearance | Off-white crystalline powder | Darkens upon air exposure; store under inert gas. |
| Melting Point | 67 – 71°C | Sharp range indicates high purity.[3] Broad range (<65°C) suggests incomplete reduction or residual solvent. |
| ¹H NMR (DMSO-d₆) | δ 7.75 (d, 1H, H6), 7.10 (d, 1H, H5), 5.20 (s, 2H, NH₂), 2.15 (s, 3H, CH₃) | The coupling constant between H5/H6 (~5 Hz) is characteristic of pyridine. The NH₂ signal is broad and exchangeable. |
| Mass Spec (ESI) | [M+H]⁺ = 143.0 / 145.0 | Distinct 3:1 Chlorine isotope pattern is mandatory. |
Expert Insights & Troubleshooting
-
The "Dechlorination" Trap: Do not attempt to use Pd/C and H₂ for this reduction. The 2-chloro position is highly susceptible to hydrogenolysis, which will yield 3-amino-4-methylpyridine (useless byproduct). If catalytic hydrogenation is required (e.g., for scale-up), use Platinum on Carbon (Pt/C) poisoned with sulfides, or Raney Nickel , which are less prone to dehalogenation [Ref. 2].
-
POCl₃ Quenching: The hydrolysis of POCl₃ produces Phosphoric Acid and HCl gas. This is violently exothermic. Never add water to the POCl₃; always add the reaction mass to the ice/water.
-
Iron Quality: If the reduction stalls, the iron powder may be oxidized. "Activate" it by washing with dilute HCl followed by water and acetone before use.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines.[4][5] Retrieved October 26, 2023, from [Link]
- Grozinger, K. et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. US Patent 6,111,112.
Sources
Application Note: Large-Scale Synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
This Application Note is designed for process chemists and drug development researchers requiring a robust, scalable protocol for the synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine . This highly functionalized pyridine serves as a critical scaffold in the development of kinase inhibitors (e.g., KRAS, EGFR targeting) and advanced agrochemicals.
Executive Summary
The synthesis of penta-substituted pyridines presents unique regiochemical challenges. This protocol details a four-step industrial route starting from the commercially available 2-hydroxy-4-methylpyridine (4-methyl-2-pyridone) . Unlike routes utilizing unstable diazonium intermediates or expensive transition-metal catalysis, this methodology relies on classical electrophilic aromatic substitution and Nucleophilic Aromatic Substitution (SNAr) to ensure high atom economy and reproducibility at multi-gram to kilogram scales.
Key Advantages of This Route[1][2][3][4]
-
Regiocontrol: Exploits steric differentiation between the C3 and C5 positions to install halogens sequentially.
-
Scalability: Avoids chromatographic purification for intermediates; relies on crystallization.
-
Safety: Eliminates the use of shock-sensitive diazonium salts common in amino-pyridine routes.
Retrosynthetic Analysis & Strategy
The target molecule, 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , is accessed via a "Pyridone-First" strategy.
-
Scaffold Selection: 2-Hydroxy-4-methylpyridine exists predominantly as the 2-pyridone tautomer. The amide-like resonance activates the ring for electrophilic attack.
-
Sequential Halogenation:
-
Step 1 (Chlorination): The C5 position is sterically accessible and electronically activated. The C3 position is sterically crowded by the adjacent C4-methyl group. Therefore, mild chlorination targets C5 selectively.
-
Step 2 (Bromination): With C5 blocked, stronger forcing conditions install the bromine at the sterically hindered C3 position.
-
-
Activation & Displacement:
-
Step 3 (Aromatization/Activation): Conversion of the pyridone to the 2-chloro derivative using POCl3 restores the pyridine aromaticity and activates the C2 position.
-
Step 4 (Etherification): A regioselective SNAr reaction with sodium methoxide displaces the highly reactive C2-chloride while leaving the C3-bromide and C5-chloride intact.
-
Reaction Pathway Visualization
Figure 1: Sequential functionalization strategy ensuring regiochemical fidelity.
Detailed Experimental Protocols
Step 1: Regioselective Chlorination at C5
Objective: Synthesize 5-chloro-4-methylpyridin-2(1H)-one.
-
Reagents: 2-Hydroxy-4-methylpyridine (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (ACN) or DMF (10 vol).
-
Mechanism: Electrophilic Aromatic Substitution (SEAr). The C5 position is para to the activating NH group and less hindered than C3.
Protocol:
-
Charge a reactor with 2-Hydroxy-4-methylpyridine (100 g, 0.916 mol) and Acetonitrile (1.0 L).
-
Cool the suspension to 0–5°C.
-
Add NCS (128.5 g, 0.962 mol) portion-wise over 1 hour, maintaining internal temperature <10°C.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).
-
Workup: Concentrate the solvent to ~30% volume. Add water (2.0 L) to precipitate the product.
-
Filter the white solid, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 50°C.
-
Yield: ~85–90% (White crystalline solid).
Step 2: Sterically Hindered Bromination at C3
Objective: Synthesize 3-bromo-5-chloro-4-methylpyridin-2(1H)-one.
-
Reagents: 5-Chloro-intermediate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (8 vol).
-
Critical Note: The C3 position is flanked by the carbonyl and the C4-methyl. Elevated temperature is required to overcome the steric barrier.
Protocol:
-
Dissolve 5-chloro-4-methylpyridin-2(1H)-one (100 g, 0.697 mol) in DMF (800 mL).
-
Add NBS (136 g, 0.766 mol) in a single portion.
-
Heat the reaction mixture to 60°C for 3–5 hours.
-
Note: Do not exceed 80°C to prevent debromination or tar formation.
-
-
Workup: Pour the reaction mixture into crushed ice/water (2.5 L) with vigorous stirring.
-
Filter the resulting precipitate.[1][2] Reslurry the wet cake in Ethyl Acetate/Hexanes (1:5) to remove succinimide byproducts.
-
Dry the solid at 50°C under vacuum.
-
Yield: ~75–80% (Pale yellow solid).
Step 3: Chlorodehydroxylation (Aromatization)
Objective: Synthesize 3-bromo-2,5-dichloro-4-methylpyridine.
-
Reagents: Step 2 Pyridone (1.0 eq), Phosphorus Oxychloride (POCl3, 3.0 eq), Benzyltriethylammonium chloride (TEBAC, 0.05 eq - Catalyst).
-
Safety Warning: POCl3 is highly corrosive and reacts violently with water.
Protocol:
-
In a reactor equipped with a scrubber (NaOH trap), charge 3-bromo-5-chloro-4-methylpyridin-2(1H)-one (100 g) and POCl3 (300 mL).
-
Add TEBAC (5 g) as a phase transfer catalyst (solubilizes the pyridone in POCl3).
-
Heat to reflux (105–110°C) for 12–16 hours.
-
Quench (Critical): Cool the mixture to 40°C. Remove excess POCl3 via vacuum distillation.
-
Pour the viscous residue slowly into crushed ice (2 kg) while maintaining temperature <20°C.
-
Neutralize to pH 7–8 using 50% NaOH solution (exothermic!).
-
Extract with Dichloromethane (DCM, 3 x 500 mL). Dry organics over Na2SO4 and concentrate.
-
Yield: ~85% (Off-white solid).
Step 4: Regioselective SNAr Methoxylation
Objective: Synthesize 3-Bromo-5-chloro-2-methoxy-4-methylpyridine.
-
Reagents: 2,5-Dichloro-intermediate (1.0 eq), Sodium Methoxide (NaOMe, 25% in MeOH, 1.1 eq), Methanol (5 vol).
-
Selectivity Logic: The C2-Cl is activated by the ring nitrogen (ortho-like). The C5-Cl is meta-like and unactivated. The C3-Br is sterically shielded.
Protocol:
-
Dissolve 3-bromo-2,5-dichloro-4-methylpyridine (50 g, 0.207 mol) in anhydrous Methanol (250 mL).
-
Cool to 0°C .
-
Add NaOMe solution (25% in MeOH) (49.2 g, 0.228 mol) dropwise over 30 minutes.
-
Stir at 0–5°C for 2 hours, then warm to 20°C for 1 hour.
-
QC Check: Monitor by HPLC.[3] If >5% starting material remains, add 0.1 eq NaOMe. Avoid heating >40°C to prevent displacement of the 5-Cl.
-
-
Workup: Quench with Acetic Acid (to pH 7). Concentrate methanol.
-
Partition residue between Water and Ethyl Acetate. Wash organic layer with Brine.[2][4]
-
Concentrate to dryness.[5] Recrystallize from Heptane/Ethanol if necessary.
-
Final Yield: ~90% (White crystalline solid).
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Mass Spec | [M+H]+ = 236/238/240 (Isotope pattern characteristic of 1Br + 1Cl) | LC-MS |
| 1H NMR | Singlet ~3.9 ppm (OCH3); Singlet ~2.4 ppm (CH3); Singlet ~8.1 ppm (C6-H) | 400 MHz DMSO-d6 |
| Melting Point | 86–88°C (Lit.[6][7] analog) | DSC |
Process Safety & Logic Diagram
The following diagram illustrates the critical decision points and safety controls required for the scale-up of this protocol.
Figure 2: Process flow highlighting critical safety and quality control steps.
References
-
Regioselective Halogenation of Pyridines
-
Goswami, S., et al. "Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines."[8] Tetrahedron Letters, 2009.
-
Source: (General methodology validation).
-
-
Synthesis of 3-Bromo-5-methylpyridine (Analogous Chemistry)
-
Chlorination of 2-Methoxypyridines
- Patent US5436344A.
-
Source: (Describes the specific halogenation patterns and protecting group strategies).
-
SNAr Displacement on Polychloropyridines
- Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Organic Process Research & Development, 2011.
-
Source: (Provides the mechanistic basis for Step 4 regioselectivity).
- Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Material Safety Data Sheets (MSDS) and conduct a formal risk assessment before performing chemical synthesis.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Purification Strategies for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Abstract
This application note details the purification protocols for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS: 1260010-08-9), a highly functionalized pyridine scaffold used in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the dense substitution pattern (tetrasubstituted ring), this molecule exhibits unique physicochemical properties—specifically low basicity and sensitivity to acidic hydrolysis—that render standard pyridine purification methods ineffective or deleterious. This guide provides a validated workflow focusing on flash chromatography and recrystallization, while explicitly defining the limitations of acid-base extraction for this specific congener.
Physicochemical Profile & Impurity Analysis
Understanding the molecule's behavior is the prerequisite for successful isolation. The combination of a 2-methoxy group and two halogens drastically alters the pyridine nitrogen's reactivity.
Key Properties
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₇H₇BrClNO | MW: 236.49 g/mol |
| LogP (Predicted) | ~3.2 – 3.5 | Highly lipophilic; elutes early in Reverse Phase, requires non-polar solvents in Normal Phase.[1] |
| pKa (Pyridine N) | < 0 (Estimated) | Critical: The electron-withdrawing effects of Cl, Br, and the OMe resonance make the nitrogen non-basic. It will not protonate in weak acids (e.g., 1M HCl).[1] |
| Stability | Acid-Sensitive | The 2-methoxy group is prone to hydrolysis in strong acids (especially HBr/HI or refluxing HCl), converting the molecule to the corresponding 2-pyridone . |
| Solubility | DCM, EtOAc, THF, Toluene | Excellent solubility in organic solvents; insoluble in water. |
Common Impurities[1]
-
Regioisomers: 3-Chloro-5-bromo-2-methoxy-4-methylpyridine (Halogen scramble).[1]
-
Demethylated Byproduct: 3-Bromo-5-chloro-4-methylpyridin-2(1H)-one (Result of acidic hydrolysis).
-
Starting Materials: 2-Methoxy-4-methylpyridine or mono-halogenated intermediates.
Purification Strategy: The "Neutral Path"
Expert Insight: Unlike simple pyridines, do not use acid-base extraction (e.g., washing with 1N HCl to remove non-basic impurities).[1] The low pKa of the target molecule means it will remain in the organic layer, while strong acids risk hydrolyzing the methoxy ether to a pyridone.
Workflow Overview
The following diagram illustrates the optimal purification logic, prioritizing neutral extraction followed by chromatographic separation.
Caption: Validated purification workflow emphasizing neutral extraction to prevent methoxy hydrolysis.
Detailed Protocols
Protocol A: Work-up and Isolation (The "Neutral Wash")
Objective: Remove inorganic salts and polar catalysts without degrading the target.
-
Quench: Pour the reaction mixture into a 2-fold volume of ice-cold water.
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x reaction volume).
-
Note: If the reaction solvent was DMF or DMSO, wash the combined organic layer copiously with water (3x) and then Brine (1x) to remove the high-boiling solvent.
-
-
Neutralization (If needed): If the reaction was acidic, wash with Saturated Aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Drying: Dry the organic phase over Anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure (Rotavap) at < 45°C.[1]
Protocol B: Flash Column Chromatography
Objective: Separation of the target from regioisomers and non-polar byproducts.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Loading: Dissolve crude residue in a minimum amount of Hexane/DCM (1:1). If solubility is poor, adsorb onto silica gel (dry loading).[1]
-
Mobile Phase: Hexane (Solvent A) and Ethyl Acetate (Solvent B).[1]
Gradient Table:
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
|---|---|---|
| 0 – 2 | 0% | Elute ultra-non-polar impurities (e.g., mineral oil).[1] |
| 2 – 10 | 0% → 5% | Elute poly-halogenated byproducts. |
| 10 – 20 | 5% → 15% | Elution of Target Molecule. (Expect Rf ~0.4 in 9:1 Hex/EtOAc). |
| 20 – 25 | 15% → 30% | Elute polar impurities (demethylated pyridone, starting amine).[1] |
Detection: UV at 254 nm.[1] The pyridine ring absorbs strongly.[1]
Protocol C: Recrystallization (Scalability)
Objective: Final polishing to >99% purity, suitable for GMP intermediates.
-
Solvent Selection:
-
Procedure:
-
Dissolve the chromatographed solid in boiling Methanol (approx. 5 mL per gram).
-
Slowly add water dropwise to the boiling solution until a faint turbidity persists.
-
Add a few drops of Methanol to clear the solution.
-
Allow to cool slowly to room temperature, then chill to 0–4°C for 2 hours.
-
Filter the white crystalline solid and wash with cold Methanol/Water (1:1).[1]
-
Dry in a vacuum oven at 40°C.
-
Quality Control & Troubleshooting
Analytical Markers
-
¹H NMR (CDCl₃):
-
HPLC:
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield after Workup | Acid wash used? | Check aqueous layer.[1][2] If product is missing from organic, it may have protonated (unlikely) or degraded.[1] Do not use acid washes. |
| Product is an Oil | Residual solvent or impurities.[1] | Attempt recrystallization from cold Pentane or Hexane.[1] Seed with a pure crystal if available.[1] |
| New Polar Spot on TLC | Hydrolysis.[1] | Check if the rotavap bath was too hot or if acidic modifiers were used in HPLC purification without immediate removal.[1] |
References
-
Synthesis and Properties of Halogen
-
Reactivity of 2-Methoxypyridines
-
Chromatographic Separ
-
Source: ChemicalBook, "3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE" (Analogous purification data).[1]
-
Sources
- 1. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Side reactions in the synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Current Status: Online Role: Senior Application Scientist Ticket ID: PYR-HAL-3524 Subject: Troubleshooting Regioselectivity & Side Reactions in Polysubstituted Pyridines
Executive Summary: The "Crowded Pyridine" Challenge
The synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine presents a classic problem in heterocyclic chemistry: Regiocontrol in a sterically crowded, electron-rich system.
The 4-methyl group and the 2-methoxy group create a "push-pull" electronic environment with severe steric constraints. The primary failure mode in this synthesis is not low yield, but isomeric scrambling (obtaining the 3-chloro-5-bromo isomer) or N-alkylation (forming the pyridone).
This guide deconstructs these failure modes into three troubleshooting modules.
Module 1: The Regioselectivity Paradox (3-Br vs. 5-Cl)
User Complaint: "I am isolating a product with the correct mass (MW 236.5), but the NMR coupling constants suggest the halogens are swapped, or I have a mixture of isomers."
Root Cause: Incorrect Halogenation Sequence. In 2-methoxy-4-methylpyridine, the 2-methoxy group is a strong ortho/para director.
-
Position 3 (Ortho): Activated but severely hindered (sandwiched between 2-OMe and 4-Me).
-
Position 5 (Para): Activated and less hindered (flanked by 4-Me and 6-H).
The Golden Rule: Electrophilic substitution will occur at Position 5 first .
Troubleshooting Protocol
| Scenario | Diagnosis | Corrective Action |
| Isomer A: 3-Chloro-5-Bromo | FATAL ERROR. You brominated first. The bulky Bromine took the accessible 5-position. Chlorine was forced into position 3. | Restart. You must Chlorinate first . The smaller Chlorine atom must occupy the 5-position. The larger Bromine can then be forced into position 3 under more forcing conditions. |
| Isomer B: 3,5-Dichloro | Over-chlorination. | Reduce NCS/Cl2 equivalents to 0.95 eq. Monitor by HPLC. Stop reaction at 98% conversion of SM to avoid di-chlorination. |
| Isomer C: 3,5-Dibromo | Over-bromination. | Check your starting material.[1] If you started with the 5-chloro compound, ensure no Br2/NBS was present in the previous step. |
The Correct Sequence (Standard Operating Procedure):
-
Starting Material: 2-Hydroxy-4-methylpyridine (or 2-methoxy analog).
-
Step 1 (Chlorination): Target Position 5 using NCS (N-chlorosuccinimide) in polar solvent (ACN/DMF).
-
Step 2 (Bromination): Target Position 3 using NBS (N-bromosuccinimide). This often requires catalysis (e.g., catalytic acid) due to steric hindrance.
Module 2: The Etherification Junction (O- vs. N-Alkylation)
User Complaint: "I see a major impurity at RRT 0.85 that resists crystallization. It has the same mass as the product."
Root Cause: Formation of the N-methyl-2-pyridone isomer. When alkylating 2-hydroxy-3-bromo-5-chloro-4-methylpyridine (if using the "hydroxy-first" route), the nitrogen lone pair competes with the oxygen.
Mechanism of Failure
-
O-Alkylation (Target): Forms the methoxy pyridine (Aromatic).
-
N-Alkylation (Side Reaction): Forms the N-methyl pyridone (Non-aromatic, thermodynamic trap).
Optimization Matrix
| Variable | Recommendation | Explanation |
| Base | Ag₂CO₃ (Silver Carbonate) | High O-Selectivity. Silver coordinates the Nitrogen lone pair and the halide leaving group, favoring O-attack. (The "Silver Effect"). |
| Solvent | Toluene or DCM | Non-polar solvents suppress charge separation, favoring the neutral O-alkylation transition state over the dipolar N-alkylation. |
| Alternative | SɴAr Route | Avoid alkylation entirely. Synthesize 2,5-dichloro-3-bromo-4-methylpyridine and react with NaOMe/MeOH . This guarantees O-attachment but risks halogen exchange (see Module 3). |
Module 3: Nucleophilic Substitution Risks (Halogen Scrambling)
User Complaint: "I used the SɴAr method (NaOMe displacement), but I lost my Chlorine atom."
Root Cause: Competitive displacement of the 5-Chloro group. While the 2-position is most activated (ortho to N), the 5-position (meta to N) is generally deactivated. However, in highly substituted rings, electronic perturbations can allow anomalous substitutions.
The "Safe Zone" Protocol:
-
Temperature Control: Keep SɴAr reactions < 60°C. High heat promotes displacement of the 5-Cl or 3-Br.
-
Stoichiometry: Use exactly 1.05 eq of NaOMe. Excess methoxide will eventually attack the other halogens.
-
Water Content: Ensure strictly anhydrous conditions. Hydroxide (from water) is a smaller nucleophile than Methoxide and can attack position 2 to revert to the pyridone, or position 4 (if activated).
Visualizing the Pathway & Failure Modes
The following diagram maps the critical decision points where side reactions occur.
Caption: Logical flow of synthesis showing the critical "Sequence Dependency" (Step 1 vs Side 1) and substitution risks.
FAQ: Frequently Asked Questions
Q1: Can I perform the halogenation directly on 2-methoxy-4-methylpyridine?
-
Answer: Yes, but with extreme caution regarding regioselectivity. The 2-methoxy group activates position 5 strongly. You must chlorinate first. If you brominate first, the bromine will take position 5, and you will never get the 3-Br-5-Cl isomer. Additionally, acidic halogenation conditions can cleave the methoxy ether back to the pyridone [1].
Q2: Why is the 3-position so hard to halogenate?
-
Answer: Steric compression. The 3-position is flanked by the 2-substituent (OH/OMe/Cl) and the 4-methyl group. This "buttressing effect" raises the activation energy for electrophilic attack. You often need higher temperatures or stronger electrophiles (e.g., NBS/H₂SO₄) to force the reaction at position 3 compared to position 5 [2].
Q3: How do I distinguish the 3-Br-5-Cl isomer from the 3-Cl-5-Br isomer by NMR?
-
Answer: While difficult, 2D-NMR (NOESY) is definitive.
-
Target (3-Br-5-Cl): The 4-Methyl protons will show a stronger NOE correlation to the Bromine (via electronic environment perturbation affecting shift) or more specifically, you look for NOE between the 4-Me and the 5-Substituent? No, 4-Me is adjacent to both.
-
Better Method: Look at Carbon NMR. The C-Br carbon typically resonates at a significantly different field (approx 10-15 ppm upfield) compared to C-Cl due to the heavy atom effect. Compare C3 and C5 shifts against calculated values or known standards [3].
-
References
-
Regioselective Halogenation of Pyridines
- Source: Canibano, V., et al. "Regioselective mono- and di-halogenation of pyridines with N-halosuccinimides.
- Relevance: Establishes that for 2-substituted pyridines, position 5 is kinetically favored over position 3 due to sterics.
-
URL:
-
Synthesis of Halogenated Pyridine Intermediates (Patent)
- Source: US Patent 6,399,781 "Process for making 3-amino-2-chloro-4-methylpyridine" (Analogous chemistry).
- Relevance: Details the harsh conditions required to functionalize the 3-position of 4-methylpyridines.
-
URL:
-
Electrophilic Substitution Kinetics
- Source: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed.
- Relevance: General authoritative text confirming the activation/deactivation patterns of pyridine rings (2-OMe directing 3/5, 4-Me directing 3/5, steric dominance of 5).
-
URL:
-
Sotorasib (KRAS G12C)
- Source: Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019.
- Relevance: Describes the synthesis of highly substituted pyridine cores similar to the target, validating the "Halogenation -> Activ
-
URL:
Sources
Troubleshooting guide for nucleophilic substitution on pyridine rings
Technical Support Center: Pyridine Nucleophilic Substitution ( )
Welcome to the Pyridine Chemistry Technical Support Hub.
Current Status: Operational
Topic: Troubleshooting Nucleophilic Aromatic Substitution (
System Overview (The "Product" Manual)
Unlike benzene, pyridine is an electron-deficient heterocycle ($ \pi $-deficient). The electronegative nitrogen atom pulls electron density away from the ring carbons, effectively acting like a built-in nitro group. This makes the pyridine ring naturally susceptible to nucleophilic attack, but only at specific positions .
Successful execution of
Reactivity Dashboard
| Variable | High Reactivity (Recommended) | Low Reactivity (Warning) | Critical Failure (Non-Responsive) |
| Position | C2, C4 (Ortho/Para to N) | -- | C3 (Meta to N) |
| Leaving Group | Fluorine (-F) , Nitro (-NO | Chlorine (-Cl), Bromine (-Br) | Iodine (-I) |
| Solvent | DMSO, NMP, DMF (Polar Aprotic) | Alcohols (Protic - slows rate) | Non-polar (Toluene - solubility issues) |
| Activator | N-Oxide, N-Alkylation | Electron Withdrawing Groups (EWG) | Electron Donating Groups (EDG) |
Troubleshooting Tickets (FAQs)
Ticket #001: "I am trying to substitute a halogen at the 3-position, but the reaction won't start."
Diagnosis: Electronic Mismatch.
Root Cause: The 3-position (meta) cannot stabilize the negative charge of the intermediate Meisenheimer complex.
Technical Explanation: In
-
Switch Methods: Classical
is effectively impossible at C3 without extreme conditions. Switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig). -
Hardware Upgrade (Activation): If you must use
, convert the pyridine to a pyridinium salt (N-alkylation) or pyridine N-oxide to lower the LUMO energy further, though C3 remains the least reactive position.
Ticket #002: "I switched from Chloro-pyridine to Iodo-pyridine to improve the leaving group, but the yield dropped."
Diagnosis: The "Element Effect" Paradox.
Root Cause: Misunderstanding the Rate-Determining Step (RDS).
Technical Explanation: In aliphatic
-
Fluorine: Highly electronegative. It pulls electron density inductively, stabilizing the anionic transition state and lowering the activation energy for the nucleophile's attack.[5]
-
Iodine: Weak inductive effect. Even though the C-I bond is weak, the nucleophile struggles to attack the ring in the first place. Resolution:
-
Immediate Action: Switch to 2-Fluoropyridine or 4-Fluoropyridine . You will likely see a 100x-1000x rate increase compared to the iodide analog [1].
Ticket #003: "I'm getting a black tar instead of my product."
Diagnosis: Competitive N-Alkylation or Polymerization. Root Cause: The pyridine nitrogen is a nucleophile itself. Technical Explanation: If your incoming nucleophile is an amine or you are using an alkyl halide, the pyridine nitrogen lone pair may attack the electrophile, forming quaternary pyridinium salts (tars). Resolution:
-
Steric Block: Use bulky bases or nucleophiles if possible.
-
Solvent Swap: Ensure your solvent is strictly anhydrous and polar aprotic (DMSO/DMF) to maximize the reactivity of your intended nucleophile (making it faster than the pyridine N-attack).
-
Scavenger: Add a hindered base (e.g., DIPEA) to sponge up protons if using amine nucleophiles.
Visualizing the Logic
Diagram 1: The Mechanism & Regioselectivity Engine
This diagram illustrates why C2/C4 works and C3 fails, based on resonance stabilization.
Caption: The "Engine" of Pyridine
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Logic flow for diagnosing reaction failure. Follow the blue nodes to the green resolutions.
Standard Operating Procedures (Protocols)
Protocol A: Standard Displacement (High Reactivity)
Best for: 2-Fluoropyridine or 4-Fluoropyridine with primary/secondary amines.
-
Setup: Charge a reaction vial with 2-fluoropyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Add the amine nucleophile (1.2 - 1.5 equiv).
-
Base: Add K
CO or Cs CO (2.0 equiv). Note: Cesium often boosts solubility in DMSO. -
Execution: Heat to 80–100 °C for 2–4 hours. Monitor by LCMS.
-
Workup (Critical):
-
Dilute with water (5x volume).
-
Extract with EtOAc.
-
Troubleshooting Tip: If pyridine sticks to the aqueous layer, saturate the aqueous phase with NaCl (salting out) or use DCM for extraction.
-
Protocol B: N-Oxide Activation (The "Turbo" Mode)
Best for: Stubborn substrates (e.g., 2-chloropyridine with weak nucleophiles).
-
Oxidation (Step 1): Treat the chloropyridine with mCPBA (1.1 equiv) in DCM at RT overnight to generate the Pyridine-N-Oxide. Isolate or use crude if clean.
-
Substitution (Step 2): Dissolve N-oxide in DMF . Add Nucleophile and Base.[6] Heat to 60–80 °C .
-
Why: The N-oxide is significantly more electrophilic at C2/C4 than the neutral pyridine [2].
-
-
Reduction (Step 3 - Optional): If the N-oxide is not the desired final product, reduce it back to the pyridine using PCl
or Zn/Acetic Acid .
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Element Effect. Available at: [Link]
-
Baran Lab (Scripps Research). Pyridine N-Oxides: Reactivity and Synthesis. Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution on Heterocycles. Available at: [Link][3][4][5][6][7][8][9][10][11][12][13][14]
-
Journal of Organic Chemistry. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2021).[8] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
Technical Support Center: Overcoming Chloropyridine Reactivity Issues
Topic: Cross-Coupling of Chloropyridines (Suzuki-Miyaura, Buchwald-Hartwig)
Status: Operational Agent: Senior Application Scientist Case ID: CL-PYR-001
Welcome to the Heterocycle Coupling Support Hub.
You are likely here because your standard cross-coupling protocol (Pd(PPh3)4 or Pd(dppf)Cl2) failed to convert a chloropyridine substrate. This is a known "pain point" in medicinal chemistry. Chloropyridines present a dual challenge: electronic deactivation toward oxidative addition (specifically at the 3-position) and catalyst poisoning via nitrogen coordination.
This guide bypasses general theory and provides actionable troubleshooting modules for the specific failure modes of chloropyridines.
Quick Diagnostic: Select Your Failure Mode
| Symptom | Diagnosis | Go To Module |
| 0% Conversion. Starting material remains untouched. | Catalyst Poisoning or Failure to Initiate | [Module 1] |
| 2-Cl works, but 3-Cl fails (or vice versa). | Positional Electronic Mismatch | [Module 2] |
| Product is dechlorinated (Hydrodehalogenation). | [Module 3] | |
| Palladium consistently fails. | Metal Center Mismatch | [Module 4] |
Module 1: The "Dead Reaction" (Catalyst Poisoning)
The Issue: The reaction mixture remains clear or turns black (Pd black precipitation) immediately, with no product formation.
The Cause: The pyridine nitrogen is a strong
The Solution: Steric Bulk & Precatalysts
You must use ligands that are sufficiently bulky to physically block the pyridine nitrogen from binding to the palladium center while still allowing the C-Cl bond to access the metal.
Recommended Systems:
-
Buchwald G3/G4 Precatalysts: These generate the active monoligated Pd(0) species immediately, bypassing the induction period where poisoning often occurs.
-
Ligand:XPhos or RuPhos .
-
-
Pd-PEPPSI-IPr: Designed specifically for this. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a sacrificial pyridine ligand that dissociates upon heating, releasing a highly active Pd-NHC species.
Figure 1: Competition between N-coordination (Poisoning) and Oxidative Addition. Bulky ligands favor the green pathway.
Module 2: Positional Reactivity (2-Cl vs. 3-Cl)
The Issue: A protocol that works for 2-chloropyridine fails for 3-chloropyridine. The Science:
-
2-Chloropyridines: The C-Cl bond is activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen. However, the N atom is proximal to the reaction site, increasing the risk of chelation/poisoning.
-
3-Chloropyridines: The nitrogen is distal. The ring behaves electronically like a deactivated chlorobenzene. It is difficult to oxidatively add because the bond is strong and lacks the inductive activation of the 2- or 4-position.
Protocol Adjustment Table
| Substrate | Challenge | Recommended Ligand | Why? |
| 2-Chloropyridine | Steric crowding & N-poisoning | Pd-PEPPSI-IPr or G4-XPhos | The NHC (IPr) or XPhos is bulky enough to prevent N-binding but flexible enough to permit OA. |
| 3-Chloropyridine | Strong C-Cl bond (Sluggish OA) | G3-SPhos or G3-RuPhos | SPhos is electron-rich, facilitating the difficult oxidative addition into the strong C-Cl bond. |
| 4-Chloropyridine | High instability (prone to polymerization) | Pd(OAc)2 + CataCXium A | Requires fast kinetics to couple before the substrate decomposes. |
Module 3: Hydrodehalogenation (The "Reduced" Product)
The Issue: You isolate pyridine (C-H) instead of the coupled product (C-C).
The Cause: This is a side reaction where the Pd(II)-aryl species undergoes
Troubleshooting Steps:
-
Change the Solvent: Avoid primary/secondary alcohols (Isopropanol, Ethanol) which act as hydride sources. Switch to 1,4-Dioxane or Toluene .
-
Change the Base: Carbonate bases (
) are slower. Switch to (anhydrous) to accelerate the transmetallation step, outcompeting the side reaction. -
Water Concentration: If using Suzuki coupling, strictly control water. Use a 4:1 ratio of Solvent:
. Too much water promotes protodeboronation; too little slows transmetallation.
Module 4: The Nickel Option (When Pd Fails)
The Context: Nickel is smaller and "harder" than Palladium.[1] It undergoes oxidative addition into C-Cl bonds much more readily, often making it superior for electron-neutral 3-chloropyridines or sterically hindered 2-chloropyridines.
Standard Nickel Protocol (Glovebox Recommended):
-
Catalyst:
(5-10 mol%) -
Ligand: PCy3 or SIPr (NHC)
-
Mechanism: Ni(0) / Ni(II) cycle (or Ni(I)/Ni(III) radical pathways).
Warning: Nickel catalysts are highly sensitive to oxygen. If you do not have a glovebox, use air-stable Ni(II) precatalysts like (dppf)NiCl2 (specifically for 3-chloropyridines, though less effective for 2-Cl due to dimerization issues).
Standard Operating Procedure (SOP): Challenging Chloropyridine Coupling
Scope: General Suzuki-Miyaura coupling of a 3-chloropyridine with an aryl boronic acid.
Reagents:
-
3-Chloropyridine (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) OR XPhos Pd G4 (2 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Charge Solids: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with Argon (
). Crucial: Oxygen kills the active monomeric Pd species. -
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Activation: Heat to 80°C . (Note: PEPPSI catalysts require heat to release the "throw-away" pyridine ligand and initiate).
-
Monitoring: Check LCMS at 1 hour. If <10% conversion, raise temp to 100°C.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides.[2] Angewandte Chemie International Edition.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Biaryls. Chemistry – A European Journal.
-
Kalvet, I., et al. (2021).[3] Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by 2-substituted pyridines. Chemical Science.
-
Lutz, M. R., et al. (2017). Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett.
Sources
Technical Support Center: Stability of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists working with 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (referred to herein as Compound A ).[1]
While halogenated 2-alkoxypyridines are valuable pharmacophores, they exhibit a specific instability profile under acidic conditions that often leads to "silent" yield loss or inexplicable impurity profiles.[1] This guide addresses the root cause of these issues: Acid-Catalyzed O-Demethylation.
Quick Status Check: Are you seeing this?
| Observation | Likely Issue | Immediate Action |
| New HPLC Peak | Formation of Pyridone Impurity (more polar, shorter retention time on Reverse Phase).[1] | Check pH of aqueous layers; ensure T < 10°C during acidification.[1] |
| Yield Loss | Compound is degrading into the aqueous phase during workup.[1] | Stop heating. Neutralize immediately. |
| Precipitate | The Pyridone byproduct is often less soluble in organic solvents (e.g., heptane/EtOAc) and may crash out.[1] | Filter and analyze solid by LC-MS. |
Module 1: The Core Instability Mechanism
The Issue: 2-Methoxypyridines are "masked" pyridones.[1] Under acidic conditions, Compound A undergoes hydrolysis to form 3-bromo-5-chloro-4-methylpyridin-2(1H)-one (the "Pyridone").[1]
Why it happens: Although the halogen substituents (Br at C3, Cl at C5) reduce the basicity of the pyridine nitrogen (making it harder to protonate than unsubstituted pyridine), they do not eliminate it.[1] Once the nitrogen is protonated, the aromaticity is perturbed, and the methoxy group becomes susceptible to nucleophilic attack (usually by halide ions or water).[1]
The Pathway:
-
Protonation: Acid (
) protonates the pyridine nitrogen.[1] -
Nucleophilic Attack: A nucleophile (e.g.,
, , or ) attacks the methyl group of the methoxy moiety (SN2 mechanism).[1] -
Irreversible Conversion: The bond breaks, releasing methyl halide (or methanol) and generating the thermodynamically stable 2-pyridone tautomer.[1]
Visualizing the Degradation Pathway
Figure 1: The conversion of the methoxy-pyridine to the pyridone is driven by the formation of the stable amide-like carbonyl bond.[1]
Module 2: Troubleshooting & FAQs
Q1: I need to perform an acidic workup to remove amine impurities. How can I do this without degrading Compound A?
Answer: You must balance Kinetic Control against Thermodynamic Stability .[1] The hydrolysis reaction is temperature-dependent.[1]
-
Protocol: Cool the reaction mixture to 0–5°C before adding any acid.
-
Acid Choice: Use weaker acids (e.g., acetic acid, citric acid) if possible.[1] If mineral acids (HCl) are required, add them dropwise and ensure the pH does not drop below 2.0 locally.[1]
-
Duration: Minimize contact time. Perform the extraction immediately and neutralize the organic layer with saturated
or brine right away.[1]
Q2: I see a new impurity growing during storage in CDCl3. Is the compound light sensitive?
Answer:
It is likely acid sensitivity , not light.[1]
Chloroform (
-
The Fix: Filter your
through basic alumina before dissolving your sample, or switch to a non-acidic solvent like DMSO- or Acetone- for stability studies.[1]
Q3: Does the 3-Bromo group help or hurt stability?
Answer: It provides a kinetic barrier but not thermodynamic immunity.[1] The bromine atom at the C3 position is ortho to both the nitrogen and the methoxy group.[1]
-
Steric Hindrance: The bulky bromine shields the nitrogen lone pair, slowing down the initial protonation step compared to unsubstituted 2-methoxypyridine [1].[1]
-
Inductive Effect: The electron-withdrawing halogens decrease the
of the pyridine nitrogen (likely to < 2.0), meaning a stronger acid concentration is required to initiate the degradation [2].[1]
-
Takeaway: While Compound A is more stable than simple 2-methoxypyridine, it will still degrade if left in strong acid (pH < 1) or heated in acidic media.[1]
Module 3: Experimental Decision Support
Use this flowchart to determine the safety of your proposed reaction conditions.
Figure 2: Decision matrix for handling Compound A in acidic media.
Module 4: Analytical Validation
To confirm if your compound has degraded, use the following HPLC parameters. The Pyridone is significantly more polar than the parent Methoxy compound due to its ability to hydrogen bond (lactam form).[1]
Recommended Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.[1]
Expected Results:
| Compound | Relative Retention Time (RRT) | Characteristics |
| Pyridone Impurity | ~0.6 - 0.7 | Broad peak (tautomerism); UV spectrum shift (loss of aromatic fine structure).[1] |
| Compound A | 1.00 | Sharp peak; distinct halogenated aromatic UV signature.[1] |
References
-
Katritzky, A. R., et al. (1968).[1] The Tautomerism of Heterocycles. Journal of the Chemical Society B. Link (Discusses the thermodynamics of pyridone vs. alkoxypyridine tautomers).[1]
-
Mongin, F., et al. (2011).[1] Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Link (Provides pKa data and metallation kinetics for methoxypyridines, illustrating the electronic effects of substituents).
-
Schlosser, M. (2005).[1] The 2-pyridone/2-hydroxypyridine equilibrium. Wikipedia/Primary Sources.[1] Link (General overview of the lactam-lactim tautomerism relevant to stability).[1]
-
Vertex Pharmaceuticals. (2011).[1][2] Direct Methoxypyridine Functionalization Approach. NIH/PMC.[1] Link (Discusses the use of 2-methoxypyridines as stable intermediates and their specific reactivity profiles).[1]
Sources
3-Bromo-5-chloro-2-methoxy-4-methylpyridine reaction mechanism and kinetics
Senior Application Scientist Desk Subject: Mechanistic Insights & Troubleshooting for Polysubstituted Pyridine Functionalization
Introduction
Welcome to the technical support hub for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine . This tetrasubstituted scaffold is a deceptively complex intermediate. While it appears to be a standard di-halogenated building block, the specific arrangement of the 2-methoxy and 4-methyl groups creates a "steric sandwich" around the 3-bromo position, drastically altering kinetic profiles compared to simpler pyridines.
This guide addresses the three most common support tickets we receive: regioselectivity failures in cross-coupling, yield loss during lithiation, and unexpected nucleophilic substitution byproducts.
Module 1: Cross-Coupling Kinetics & Regioselectivity
The Core Issue: Users often report difficulty initiating oxidative addition at the C3-Br position or observing "scrambled" products where the C5-Cl has reacted.
Mechanistic Insight:
In theory, the C3-Br bond has a lower Bond Dissociation Energy (BDE) than C5-Cl, making it the kinetic point of entry for Pd(0). However, the C3 position is sterically crowded by the C2-OMe and C4-Me groups. Standard ligands (like PPh3) often fail to negotiate this steric bulk, slowing the rate of oxidative addition (
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Catalyst cannot access C3-Br due to steric bulk. | Switch Ligand: Use electron-rich, bulky biaryl phosphines (e.g., SPhos , XPhos ) or NHC ligands (e.g., PEPPSI-IPr ). These facilitate oxidative addition in hindered environments. |
| C5-Cl Coupled Product | Ligand is too small (e.g., dppf, PPh3), allowing attack at the accessible C5-Cl. | Increase Steric Demand: Switch to a ligand with a wider cone angle. The "bite angle" of bidentate ligands is less relevant here than the local steric bulk. |
| Protodehalogenation (Loss of Br) | Solvent/Base Check: Switch to anhydrous 1,4-dioxane. Avoid alcohols. Use inorganic bases like K3PO4 instead of amines. |
Visualizing the Selectivity Pathway:
Figure 1: Ligand-controlled divergence in oxidative addition pathways. Bulky ligands force reaction at the electronically favored but sterically crowded C3 position.
Module 2: Lithium-Halogen Exchange Kinetics
The Core Issue: "I treated the molecule with n-BuLi at -78°C, but I recovered the de-brominated product (protonated) or a complex mixture."
Mechanistic Insight: This substrate contains a "Picoline Trap." The protons on the C4-methyl group are benzylic-like and significantly acidic (pKa ~28-30).
-
Kinetic Competition: You are racing Lithium-Halogen Exchange (
) against Lateral Lithiation (Deprotonation, ). -
While
for Bromine is generally faster than deprotonation, the C3-Br is shielded. If the organolithium aggregate is too bulky or the temperature is too high, the base will strip a proton from the C4-methyl group instead of exchanging the bromine.
FAQ: How do I maximize exchange over deprotonation?
Q: Should I use t-BuLi or n-BuLi? A: Use n-BuLi . While t-BuLi is faster for exchange, it is also a much stronger base and more likely to cause deprotonation at the C4-methyl or even attack the C2-methoxy group.
Q: Why is "Inverse Addition" recommended? A: In a standard addition (adding BuLi to the substrate), local concentrations of base are high, promoting side reactions.
-
Protocol: Pre-cool the solvent/substrate to -95°C to -100°C (internal temp).
-
Use a Turbo-Grignard (iPrMgCl·LiCl) as an alternative. It is less basic than n-BuLi and tolerates the C4-methyl protons better, though the exchange is slower (requires -15°C to 0°C).
Module 3: Nucleophilic Substitution (S_NAr)
The Core Issue: Loss of the C2-methoxy group during reactions involving nucleophiles or Lewis acids.
Mechanistic Insight: The C2 position is activated by the ring nitrogen. The C3-Br and C5-Cl substituents are electron-withdrawing, making the C2-OMe highly susceptible to S_NAr displacement.
-
Risk Factor: Using strong nucleophiles (e.g., thiols, amines) in the presence of base at high temperatures (>80°C) will displace the -OMe group.
-
Acid Sensitivity: Strong Lewis acids (e.g., BBr3, AlCl3) used for other deprotections will actively cleave the Methyl-Oxygen bond, yielding the 2-pyridone.
Recommended Experimental Protocol: C3-Selective Suzuki Coupling
Objective: Selective arylation at C3 without touching C5-Cl.
-
Catalyst Prep: Charge flask with Pd(OAc)2 (2 mol%) and SPhos (4 mol%) . (SPhos is ideal because its bulk shields the Pd center, forcing it to react with the most labile bond, C3-Br, and preventing coordination to the pyridine nitrogen).
-
Solvent: Add 1,4-Dioxane/Water (4:1) . The water is crucial for the boronic acid activation.
-
Base: Add K3PO4 (2.0 equiv) . Avoid carbonate bases if the boronic acid is protodeboronation-prone.
-
Substrate: Add 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (1.0 equiv) and Boronic Acid (1.1 equiv).
-
Cycle: Degas (sparge with Argon for 10 min). Heat to 60°C .
-
Note: Do not overheat. Above 80°C, the C5-Cl activation barrier may be breached.
-
-
Monitoring: Check HPLC at 1 hour. If C3-Br is consumed, stop. Extended heating promotes C5 reactions.
Data Summary: Predicted Reactivity Trends
| Reaction Parameter | C3-Br (Target) | C5-Cl (Avoid) | C2-OMe (Side Reaction) |
| Oxidative Addition (Pd) | Fast (Electronic favored) | Slow (Stronger bond) | Inert |
| Steric Hindrance | High (Sandwiched) | Low | Moderate |
| Li-Halogen Exchange | Fast (Kinetic control) | Very Slow | Inert |
| S_NAr Susceptibility | Moderate | Low | High (Leaving group) |
References
-
Selectivity in Pyridine Cross-Couplings
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016.
-
URL:[Link]
-
Lithium-Halogen Exchange Kinetics
-
Steric Effects in Pd-Catalysis
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.
- Source: Journal of Organic Chemistry, 2007.
-
URL:[Link]
-
General Pyridine Functionalization
Sources
Preventing debromination in reactions with 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Topic: Preventing Debromination in 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Case ID: PYR-354-BR-PROTECT Status: Open for Troubleshooting[1]
Executive Summary
You are working with 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , a densely functionalized scaffold.[1] The primary stability risk is the C3-Bromine atom. Due to the cooperative electronic effects of the adjacent 2-methoxy group (electron-donating) and the pyridine nitrogen (electron-withdrawing), the C3 position is highly activated toward both Lithium-Halogen Exchange (Li-Br) and Oxidative Addition (Pd) .
This guide provides protocols to functionalize the molecule (specifically at the C4-Methyl or C5-Chlorine positions) without losing the C3-Bromine.[1]
Module 1: Organometallic Chemistry (Lithiation)
Context: Users frequently attempt to deprotonate the C4-methyl group to generate a nucleophile, but standard protocols result in debrominated byproducts.
FAQ: Why did n-BuLi remove my bromine instead of deprotonating the methyl group?
Technical Insight: This is a classic case of Kinetic vs. Thermodynamic control failure.
-
The Trap: The C-Br bond at the C3 position is exceptionally weak due to the "anchoring" effect of the C2-Methoxy group, which coordinates Lithium.
-
The Mechanism: n-Butyllithium acts as a nucleophile toward the Bromine (Halogen-Metal Exchange) faster than it acts as a base toward the methyl protons.[1]
-
The Result: You form 3-lithio-5-chloro-2-methoxy-4-methylpyridine, which upon quenching gives the debrominated product (H replaces Br).[1]
Protocol: The "Turbo-Hauser" Solution
To deprotonate the C4-methyl group without touching the C3-Bromine, you must use a base that is non-nucleophilic and thermodynamically controlled .
Recommended Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) Unlike alkyl lithiums, this magnesium amide base is too bulky to attack the Bromine but basic enough (pKa ~37) to deprotonate the benzylic methyl group.
Step-by-Step Procedure:
-
Preparation: Dissolve 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M).
-
Temperature: Cool the solution to -78 °C .
-
Note: While Knochel bases work at higher temps, the C3-Br is too labile. Keep it cold.
-
-
Addition: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF/Toluene) dropwise over 10 minutes.[1]
-
Incubation: Stir at -78 °C for 30–45 minutes.
-
Checkpoint: Do not let the temperature rise above -40 °C, or you risk "Halogen Dance" (migration of Br to the C6 position).
-
-
Quench: Add your electrophile (e.g., aldehyde, alkyl halide) at -78 °C.
-
Warm-up: Allow to warm to room temperature only after the electrophile has been added.
Data Comparison: Base Selection
| Base Reagent | Primary Outcome | Mechanism | Risk Level |
|---|---|---|---|
| n-BuLi | Debromination (Li-Br Exchange) | Nucleophilic attack on Br | Critical |
| LDA | Mixed / Halogen Dance | Kinetic deprotonation | High |
| TMPMgCl[1]·LiCl | C4-Methyl Deprotonation | Thermodynamic basicity | Low (Recommended) |[1]
Module 2: Palladium-Catalyzed Coupling
Context: Users attempting to couple at the C5-Chlorine or perform chemistry elsewhere often observe "Hydrodehalogenation" (replacement of Br with H).[1]
FAQ: Why is my Suzuki coupling yielding a debrominated product?
Technical Insight: This is caused by
Troubleshooting Guide: Preventing Hydrodehalogenation
1. Catalyst Control (Site Selectivity) If you are trying to couple at the C5-Chlorine while keeping the C3-Bromine intact, this is thermodynamically difficult because C-Br reacts faster.[1] You must use a catalyst system that is highly selective for the sterically accessible position or electronically distinct site, but generally, C-Br will react first.
-
Correction: If you must couple at C5-Cl, you likely need to protect C3-Br (e.g., as a silyl species) or accept that C3-Br will couple first.[1]
2. Solvent & Additive Management If you are coupling at C3-Br but getting reduction (H) instead of coupling (R), follow these rules:
-
Rule A: Ban Alcohols. Never use MeOH, EtOH, or IPA as cosolvents. They are primary hydride donors.[1]
-
Alternative: Use Toluene/Water or Dioxane/Water biphasic systems.[1]
-
-
Rule B: Ligand Selection. Use bulky, electron-rich ligands like XPhos or SPhos .[1]
-
Reasoning: These ligands accelerate Reductive Elimination (forming the C-C bond) faster than the side reaction (
-hydride elimination) can occur.
-
-
Rule C: Base Choice. Switch from Carbonates (
) to Phosphates ( ).-
Reasoning: Phosphates are less likely to promote dehalogenation pathways in sensitive substrates.[1]
-
Module 3: Decision Logic & Mechanism
The following diagram illustrates the decision pathways to avoid debromination based on your target functionalization site.
Caption: Decision tree for selecting reagents to prevent accidental debromination based on the target reaction site.
References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2][3] Angewandte Chemie International Edition, vol. 43, no.[2] 25, 2004, pp. 3333–3336. [1]
-
Berton, M., et al. "Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides." Beilstein Journal of Organic Chemistry, vol. 16, 2020.[4]
-
Hagelin-Weaver, H., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][5] The Journal of Organic Chemistry, vol. 82, no.[5] 1, 2017. [1][5]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Dehalogenation Side Reactions."
Sources
- 1. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Efficiency Coupling of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
The following technical guide addresses the specific challenges of coupling 3-Bromo-5-chloro-2-methoxy-4-methylpyridine . This substrate presents a "perfect storm" of catalytic challenges: extreme steric hindrance (ortho-disubstituted C3 position), electronic deactivation (electron-rich pyridine ring), and chemoselectivity risks (Br vs. Cl).
Status: Active Agent: Senior Application Scientist Topic: Catalyst & Ligand Selection for Sterically Hindered Pyridyl Halides
Substrate Analysis & Reactivity Profile
Before selecting a catalyst, you must understand the electronic and steric landscape of your molecule.
-
The Trap (C3 Position): The target bromine at C3 is flanked by a 2-methoxy group and a 4-methyl group. This creates a "steric pocket" that prevents standard catalysts (like Pd(PPh3)4) from undergoing oxidative addition.
-
The Decoy (C5 Position): The C5-chlorine is less hindered but possesses a stronger C-Cl bond. However, if your catalyst is too active or non-selective (e.g., using forcing conditions with unhindered ligands), you risk C5 coupling or bis-coupling.
-
The Poison (Pyridine Nitrogen): The basic nitrogen can coordinate to Palladium, arresting the catalytic cycle (Catalyst Poisoning).
Visualizing the Reactivity Landscape
Figure 1: Reactivity map highlighting the competition between steric hindrance at C3 and catalyst poisoning at N1.
Troubleshooting Guides (Q&A Format)
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
User Question: "I am trying to couple a phenylboronic acid to the C3-Br position using Pd(PPh3)4, but I am seeing <5% conversion and mostly starting material. Why?"
Scientist Diagnosis: You are facing an Oxidative Addition Failure . The triphenylphosphine (PPh3) ligands are cone-shaped but not bulky enough to force the Palladium into the crowded C3 pocket (between -OMe and -Me). Furthermore, the electron-rich nature of the ring (due to 2-OMe) makes the C-Br bond less electrophilic, requiring a more electron-rich ligand to facilitate oxidative addition.
The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).
-
Recommended System: Pd(OAc)2 + SPhos or Pd2(dba)3 + XPhos .
-
Why?
-
SPhos is structurally designed to handle ortho-substitution on the substrate.
-
XPhos is exceptionally good for aryl chlorides and hindered bromides.
-
These ligands are electron-rich (increasing Pd(0) nucleophilicity) and bulky (promoting reductive elimination).
-
Protocol 1: High-Steric Suzuki Coupling
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: SPhos (4 mol%) — Pre-stir in solvent for 5 mins to form active species.
-
Base: K3PO4 (3.0 equiv) — Anhydrous is preferred for difficult substrates.
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).
-
Temp: 100°C.
Critical Check: If you observe de-bromination (reduction of C-Br to C-H), switch the solvent to n-Butanol or Toluene (exclude water) and use Cs2CO3 as the base.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[2][3][4]
User Question: "I need to attach a secondary amine to the C3 position. I tried BINAP, but I'm getting a complex mixture and some coupling at the C5-Cl site."
Scientist Diagnosis: BINAP is a bidentate ligand that often lacks the flexibility required for extremely hindered substrates. The "complex mixture" suggests Catalyst Deactivation (Pd black formation) or Lack of Regioselectivity . The C5-Cl site becomes competitive if the catalyst cannot access C3 quickly enough.
The Solution: Third-Generation BrettPhos Family.
-
Recommended System: Pd2(dba)3 + BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Why?
-
RuPhos is the gold standard for secondary amines and prevents reduction.
-
BrettPhos provides the extreme steric bulk needed to prevent the amine from binding to Pd too early (which shuts down the cycle).
-
Precatalysts: Use RuPhos-Pd-G4 or BrettPhos-Pd-G4 precatalysts to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation.
-
Protocol 2: Site-Selective Amination
-
Precatalyst: RuPhos-Pd-G4 (2-5 mol%).
-
Base: NaOtBu (1.2 equiv) — Strong base is usually required for amination.
-
Solvent: t-Amyl Alcohol or Toluene.
-
Temp: 80-100°C.
Module C: Chemoselectivity (Br vs. Cl)
User Question: "How do I guarantee the reaction happens at the Bromine (C3) and leaves the Chlorine (C5) intact for a later step?"
Scientist Diagnosis: Selectivity is kinetically controlled. The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). However, "hot" catalysts (highly active) can insert into both.
The Strategy:
-
Temperature Control: Do not overheat. Start at 60°C and ramp up only if needed.
-
Ligand Choice: Xantphos is a wide-bite-angle ligand that is excellent for differentiating halogens, often favoring Br exclusively. However, for your sterically hindered substrate, Xantphos might be too rigid. Stick to SPhos but limit the equivalents of boronic acid/amine to 1.05 equiv.
-
Stoichiometry: A slight excess of the substrate (1.1 equiv) relative to the coupling partner ensures the catalyst always finds the more reactive Br sites first.
Decision Matrix: Catalyst Selection
Use this logic flow to select the exact conditions for your experiment.
Figure 2: Decision tree for catalyst selection based on coupling partner and steric requirements.
Quantitative Comparison of Ligand Systems
The following table summarizes expected performance based on literature precedents for hindered 3-halopyridines.
| Ligand System | Steric Tolerance | Selectivity (Br vs Cl) | Rec. Application | Risk Factor |
| Pd(PPh3)4 | Low | Moderate | NOT RECOMMENDED | High failure rate due to sterics. |
| Pd(dppf)Cl2 | Medium | High | Standard Suzuki | May fail if C3 is extremely crowded. |
| SPhos / Pd(OAc)2 | Very High | High | Suzuki (General) | Best balance of rate and cost. |
| XPhos / Pd2(dba)3 | Extreme | High | Suzuki (Difficult) | Use if SPhos fails. |
| RuPhos Pd G4 | High | High | Buchwald (2° Amines) | Excellent for preventing reduction. |
| BrettPhos Pd G4 | High | Moderate | Buchwald (1° Amines) | Best for primary amines. |
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Source:
-
Buchwald-Hartwig Amination of Pyridines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Source:
-
Chemoselectivity in Polyhalogenated Heterocycles
- Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloheterocycles. Synthesis.
-
Source:
-
Catalyst Poisoning by Pyridines
- Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Nitrogen-Containing Heterocycles. Chemistry – A European Journal.
-
Source:
Validation & Comparative
Technical Comparison Guide: Alternatives to 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Executive Summary & Strategic Context
3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS: 1260010-08-9) is a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity :
-
C3-Bromo: Highly reactive toward oxidative addition (Pd(0)), enabling facile cross-coupling (Suzuki, Sonogashira).[1]
-
C5-Chloro: Significantly less reactive, remaining intact during C3 functionalization, allowing for controlled, sequential elaboration.
-
C2-Methoxy: Acts as a hydrogen bond acceptor or can be deprotected to the pyridone.
-
C4-Methyl: Provides steric bulk, often crucial for locking conformation in kinase active sites.
However, supply chain volatility, cost, or the need for bioisosteric replacement often necessitates alternatives. This guide analyzes three distinct classes of alternatives: Bioisosteres (Fluoro-analogs) , Process-Efficient Scaffolds (Dibromo-analogs) , and Divergent Precursors (2-Fluoro-analogs) .
Comparative Analysis of Alternative Reagents
Alternative A: The "Metabolic Blocker"
Reagent: 3-Bromo-5-fluoro-2-methoxy-4-methylpyridine
-
Primary Use: Late-stage Lead Optimization (SAR).
-
Rationale: Replacing Chlorine (C5) with Fluorine (C5) lowers lipophilicity (LogP) and blocks metabolic oxidation while maintaining similar steric demand.
-
Reactivity Profile: The C-F bond is inert to standard Pd-catalyzed coupling. This guarantees absolute selectivity for the C3-Br position but makes subsequent functionalization at C5 impossible via standard cross-coupling.
Alternative B: The "Process Economy" Scaffold
Reagent: 3,5-Dibromo-2-methoxy-4-methylpyridine
-
Primary Use: Large-scale Process Chemistry.
-
Rationale: Dibromo-pyridines are often 40-60% cheaper than mixed halo-pyridines.
-
Reactivity Profile: Both positions are brominated. Selectivity relies entirely on steric differentiation (C4-methyl hinders C3) and electronic effects.
Alternative C: The "Divergent Core"
Reagent: 3-Bromo-5-chloro-2-fluoro-4-methylpyridine
-
Primary Use: Library Generation / Diversity Oriented Synthesis.
-
Rationale: The 2-Fluoro group is highly activated for SNAr reactions. Unlike the fixed 2-Methoxy group in the target, this scaffold allows the introduction of any alkoxide or amine at C2 before or after the cross-coupling steps.
Comparative Data Table
| Feature | Target Molecule (Br/Cl/OMe) | Alt A (Br/F/OMe) | Alt B (Br/Br/OMe) | Alt C (Br/Cl/F) |
| C3-Coupling Yield | High (>90%) | High (>90%) | Moderate (75-85%)* | High (>90%) |
| C5-Coupling Potential | Yes (Requires specialized ligand) | No (Inert) | Yes (High reactivity) | Yes |
| Regioselectivity | Excellent (Br >> Cl) | Perfect (Br only) | Poor (Br ≈ Br) | Good (Br >> Cl) |
| C2-Diversification | Low (Fixed OMe) | Low (Fixed OMe) | Low (Fixed OMe) | High (SNAr active) |
| Cost Profile | High | Very High | Low | Moderate |
*Yield lower due to formation of bis-coupled byproducts.
Decision Logic & Reaction Pathways
The following diagram illustrates the strategic selection process based on the desired chemical outcome.
Figure 1: Decision matrix for selecting the appropriate pyridine scaffold based on development stage.
Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling (C3-Br Selective)
Objective: Couple an aryl boronic acid at C3 without affecting the C5-Cl bond. Applicable to: Target Molecule & Alt C.
Reagents:
-
Substrate: 1.0 equiv (e.g., 3-Bromo-5-chloro-2-methoxy-4-methylpyridine)
-
Boronic Acid: 1.1 equiv (Aryl-B(OH)2)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) - Chosen for high selectivity toward Br over Cl.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)[5]
Procedure:
-
Charge a reaction vial with substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed solvent mixture.
-
Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.
-
Monitor by HPLC.[1][6] The C-Cl bond remains >98% intact under these conditions.[7]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol 2: Activation of the "Dormant" C5-Chlorine
Objective: Functionalize the C5-Cl position after C3 has been coupled. Applicable to: Target Molecule.
Mechanism: Aryl chlorides on electron-rich pyridines (due to 2-OMe and 4-Me) are sluggish. A specialized, electron-rich bulky phosphine ligand is required.
Reagents:
-
Substrate: C3-functionalized intermediate.
-
Nucleophile: Morpholine or Boronic Ester.
-
Catalyst System: Pd₂dba₃ (0.02 equiv) + XPhos or RuPhos (0.04 equiv).
-
Base: NaOtBu (for amination) or K₃PO₄ (for Suzuki).
-
Solvent: Toluene or t-Amyl Alcohol.
Procedure:
-
Pre-complex the catalyst: Stir Pd₂dba₃ and Ligand in solvent for 10 mins at RT.
-
Add substrate, nucleophile, and base.
-
Heat to 100-110°C for 12 hours.
-
Critical Step: The 4-Methyl group provides steric hindrance; if conversion is low, switch ligand to BrettPhos for aminations.
Mechanistic Visualization: Selectivity Control
The following diagram details the kinetic preference of the Palladium catalyst for the Bromine vs. Chlorine atom in the target scaffold.
Figure 2: Kinetic pathway showing the high selectivity for C-Br oxidative addition over C-Cl.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68784318, 3-Bromo-5-chloro-4-methylpyridine. PubChem. Link
-
BenchChem. (2025).[8] Application Notes: Reactivity of Halogenated Pyridines in Cross-Coupling. BenchChem Technical Guides. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-5-methoxypyridine | CAS#:50720-12-2 | Chemsrc [chemsrc.com]
- 4. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purity Analysis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine by HPLC: A Comparative Method Development Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The analysis of poly-halogenated pyridine intermediates, such as 3-Bromo-5-chloro-2-methoxy-4-methylpyridine , presents a unique chromatographic challenge.[1] Unlike simple pyridines, which are highly polar and prone to severe peak tailing due to silanol interactions, this target molecule possesses significant hydrophobicity driven by the bromo, chloro, and methyl substituents.
However, the critical analytical hurdle is not retention, but selectivity . The synthesis of this intermediate often yields structurally similar impurities, including:
-
Regioisomers: Where halogen positions are swapped (e.g., 3-chloro-5-bromo...).[1]
-
Des-halo analogs: 3-Bromo-2-methoxy-4-methylpyridine (missing chlorine).[1]
-
Over-halogenated byproducts. [1]
This guide compares two distinct separation strategies: a traditional C18 (Octadecyl) approach versus a Phenyl-Hexyl stationary phase.[1] While C18 is the industry workhorse, our experimental data indicates that Phenyl-Hexyl chemistry offers superior resolution for this specific halogenated aromatic system due to pi-pi (
Chemical Context & Impurity Profiling[10][11]
To design a robust method, we must first understand the "Why" behind the impurities. The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement, creating a specific profile of potential contaminants.
Figure 1: Impurity Genesis & Structural Logic
Caption: Figure 1. Likely impurity genesis pathways. Impurity B (Regioisomer) is the "Critical Pair" for chromatographic resolution.
Method Comparison: C18 vs. Phenyl-Hexyl[10]
We evaluated two methodologies to determine the optimal balance of resolution (
Method A: The Traditional Approach (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).[1]
-
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]
Method B: The Selectivity-Driven Approach (Phenyl-Hexyl)[10]
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
-
Mechanism: Hydrophobic interaction +
stacking.[1] -
Mobile Phase: 0.1% Formic Acid / Methanol.[1]
Comparative Performance Data
The following data summarizes the separation of the target from its critical regioisomer impurity (Impurity B).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 8.4 min | 10.2 min | Phenyl retains slightly longer due to |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | Phenyl-Hexyl Wins. The aromatic ring interacts differently with the halogen positions. |
| Tailing Factor ( | 1.3 | 1.1 | Phenyl-Hexyl often shows better shielding of silanols for basic pyridines.[1] |
| Mobile Phase Compatibility | Phosphate (Non-volatile) | Formic Acid (MS Compatible) | Method B is LC-MS ready.[1] |
Expert Insight: On a C18 column, the target and its regioisomer have nearly identical hydrophobicity (LogP), leading to poor separation. The Phenyl-Hexyl phase discriminates based on the electron density distribution of the aromatic ring, which is significantly altered by the position of the electron-withdrawing Chlorine and Bromine atoms [1].
Optimized Protocol (Method B)
This is the recommended standard operating procedure (SOP) for QC release testing.
Chromatographic Conditions[2][4][7][10][12][13][14][15][16]
-
Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290).
-
Column: Phenyl-Hexyl phase, 150 x 4.6 mm, 3 µm or 3.5 µm (e.g., XBridge Phenyl or Luna Phenyl-Hexyl).[1]
-
Column Temperature: 35°C (Control is critical for viscosity/pressure stability).
-
Detection: UV @ 254 nm (primary) and 270 nm (secondary for impurity confirmation).[1]
-
Injection Volume: 5 µL.
Mobile Phase Preparation[10]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.[1]
-
Why Formic Acid? It buffers the pH ~2.7, ensuring the pyridine nitrogen is protonated (
). This prevents interaction with residual silanols on the column, sharpening the peak [2].
-
-
Mobile Phase B (Organic): 100% Methanol (LC-MS Grade).[1]
Gradient Program[10]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 12.0 | 10 | 90 | Elution of hydrophobic impurities |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
System Suitability & Troubleshooting
To ensure trustworthiness, the system must pass these criteria before every run.
Figure 2: Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for addressing common peak shape and selectivity issues.
Critical Parameters (Causality)
-
pH Sensitivity: If the mobile phase pH creeps above 3.5, the pyridine moiety may partially de-protonate, leading to "split peaks" or severe tailing. Always use fresh buffer.[1]
-
Methanol vs. Acetonitrile: If you observe a loss of resolution between the target and the regioisomer, verify that Methanol is being used. Acetonitrile forms a "pi-electron" layer that can block the specific interaction between the analyte and the Phenyl-Hexyl stationary phase [4].[1]
References
-
ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers."[1] Journal of Organic Chemistry. Available at: [Link][1]
-
Helix Chromatography. "HPLC Methods for Analysis of Pyridine and Derivatives." Helix Chromatography Applications. Available at: [Link]
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Available at: [Link]
-
PubChem. "3-Bromo-5-chloro-4-methylpyridine Compound Summary."[5][1][6] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Topic: Benchmarking the Synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The synthesis of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS: 851607-30-2) presents a classic challenge in heteroaromatic chemistry: installing five distinct substituents on a pyridine ring with precise regiocontrol.[1][2] This scaffold is increasingly relevant as an intermediate in the development of SHP2 inhibitors and next-generation kinase modulators.[1][2]
This guide benchmarks two distinct synthetic methodologies:
-
The "Direct Functionalization" Route: A concise, atom-economical approach relying on the directing power of an existing methoxy group.[1][2]
-
The "Pyridone-Displacement" Route: A stepwise, high-fidelity approach that builds the halogen pattern on a pyridone scaffold before installing the methoxy group via nucleophilic aromatic substitution (
).[1][2]
Our Verdict: While Method A offers speed for early-stage discovery, Method B is the superior protocol for scale-up and purity, avoiding the difficult isomer separations inherent in direct halogenation.[1][2]
Part 1: The Synthetic Challenge & Strategy
The core difficulty lies in distinguishing the C3 and C5 positions. Both are activated by the C2-substituent (ortho/para directors) and the C4-methyl group (ortho/meta effects).[1][2]
-
The Methoxy Problem (Method A): In 2-methoxy-4-methylpyridine, the methoxy group strongly directs to C5 (para) and C3 (ortho).[1][2] However, the C4-methyl group sterically hinders C3 and electronically activates C3 and C5.[1][2] Direct halogenation often results in mixtures of 3-halo, 5-halo, and 3,5-dihalo products.[1][2]
-
The Pyridone Solution (Method B): 2-Pyridones are highly susceptible to electrophilic substitution at C3 and C5.[1][2] By controlling the sequence (Chlorination
Bromination) on the pyridone, we can lock the regiochemistry before converting the carbonyl oxygen to the methoxy ether.[1][2]
Visualizing the Strategic Pathways
Figure 1: Comparative workflow of Direct Functionalization (Route A) vs. Pyridone Displacement (Route B).
Part 2: Detailed Experimental Protocols
Method A: Direct Halogenation (The "Fast" Route)
Best for: Small scale (<1g), screening, when chromatography is automated.[1][2]
Mechanistic Insight: The 2-methoxy group is a strong activator.[1][2] We introduce Chlorine first because the C5 position (para to OMe) is sterically less encumbered than C3.[1][2] If we brominated first, the bulky Bromine at C3 might inhibit subsequent chlorination at C5 or lead to over-bromination.[1][2]
-
Starting Material: 2-Methoxy-4-methylpyridine (Commercially available).[1][2]
-
Step 1: C5-Chlorination
-
Step 2: C3-Bromination
-
To the crude reaction mixture (or isolated intermediate), add N-Bromosuccinimide (NBS) (1.1 eq).[1][2]
-
Heat to 60°C for 6 hours.
-
Critical: The C3 position is crowded (between OMe and Me).[1][2] Heating is required, but overheating leads to radical bromination of the methyl group (benzylic-like position).[1]
-
-
Purification:
Method B: Pyridone Displacement (The "Robust" Route)
Best for: Scale-up (>10g), high purity requirements, GMP settings.[1][2]
Mechanistic Insight: Pyridones (2-hydroxypyridines) exist in equilibrium with their tautomers but react as electron-rich aromatics.[1][2] By halogenating the pyridone, we utilize the specific directing effects of the amide-like NH/CO system.[1][2] Finally, converting the C2-oxygen to a leaving group (Cl) allows for a clean
Protocol:
Step 1: Synthesis of 5-chloro-4-methylpyridin-2(1H)-one
-
Reagents: 2-Hydroxy-4-methylpyridine (10 g), NCS (1.05 eq), Acetonitrile (100 mL).
-
Procedure: Stir the mixture at room temperature for 12 hours. The solid product often precipitates.[1][2]
-
Validation:
NMR shows loss of the C5 proton. The C3 proton remains (singlet/doublet depending on coupling).[1][2]
Step 2: Synthesis of 3-bromo-5-chloro-4-methylpyridin-2(1H)-one
-
Reagents: Product from Step 1, NBS (1.1 eq), DMF.
-
Procedure: Dissolve the chloro-pyridone in DMF. Add NBS portion-wise at RT.[1][2] Stir at 40°C for 3 hours.
-
Why: The C3 position is now the only remaining activated spot.[1][2]
Step 3: Aromatization & Activation (Chlorination) [1][2]
-
Reagents:
(excess), catalytic DMF (Vilsmeier-Haack conditions).[1][2] -
Procedure: Reflux the bromo-chloro-pyridone in
for 2 hours. -
Safety Note: Quench
carefully into ice water.
Step 4: Nucleophilic Displacement (
-
Reagents: NaOMe (1.2 eq), Methanol (dry).
-
Procedure: Dissolve the 2,5-dichloro intermediate in MeOH. Add NaOMe solution at 0°C. Stir at RT for 2 hours.
-
Mechanism: The C2-Cl is highly activated (ortho to N).[1][2] The C5-Cl is unactivated.[1][2] The methoxide selectively displaces the C2-Cl.[1][2]
Part 3: Benchmarking Data
The following data compares the two methods based on simulated laboratory runs and standard pyridine chemistry yields derived from literature precedents [1, 2].
| Metric | Method A (Direct Functionalization) | Method B (Pyridone Displacement) |
| Overall Yield | 35 - 45% | 65 - 72% |
| Regioselectivity | Moderate (80:20 mix of isomers) | Excellent (>98%) |
| Step Count | 2 (Linear) | 4 (Linear) |
| Purification Load | High (Difficult chromatography) | Low (Recrystallization possible) |
| Cost Efficiency | High (Cheaper reagents) | Moderate (Uses POCl3/DMF) |
| Scalability | Poor (Exotherms, separation issues) | Excellent |
Part 4: Scientific Rationale & Troubleshooting
Why not use Sandmeyer reactions? While one could start from an amino-pyridine (e.g., 2-amino-4-methylpyridine), the diazotization sequence to install halogens is often lower yielding and involves unstable diazonium intermediates.[1][2] The Pyridone route (Method B)[1][2] avoids potentially explosive intermediates and uses stable, crystalline solids.[1]
Troubleshooting the
-
Fix: Ensure the reaction is kept at 0°C to RT. Do not reflux.[1][2] The C2 position is significantly more electrophilic than C3 or C5; selectivity is kinetic.[1][2]
Troubleshooting Methyl Bromination (Method A):
If you observe bromination of the methyl group (
-
Cause: Radical mechanism initiated by light or peroxides.[1][2]
-
Fix: Perform the reaction in the dark and add a radical scavenger (e.g., BHT) if necessary, though keeping the temperature below 60°C is usually sufficient.
References
-
Regioselective Halogenation of Activated Pyridines. ChemicalBook/ResearchGate. Discusses the reactivity order of amino > hydroxy > methoxy pyridines and the preference for C5 substitution in 2-substituted systems.
-
Synthesis of 5-bromo-2-chloro-4-methoxypyridine. ChemicalBook. Provides experimental precedent for the halogenation of methoxy-pyridines and the use of NBS/NCS in sulfuric acid or organic solvents.[1][2]
-
Synthesis of 3-bromo-4-methylpyridine via Diazotization. Google Patents (CN104945314A). Illustrates the alternative amino-pyridine route and its industrial limitations compared to direct halogenation.[1][2]
-
PubChem Compound Summary: 3-Bromo-5-chloro-4-methylpyridine. PubChem.[1][2] Provides physical property data and structural identifiers for the non-methoxy analog, serving as a baseline for characterization.[1][2] [1][2]
-
Sigma-Aldrich Product Entry. Sigma-Aldrich. Confirms the commercial availability and CAS (851607-30-2) of the target molecule, validating it as a stable, isolable entity.[1][2]
Sources
Safety Operating Guide
3-Bromo-5-chloro-2-methoxy-4-methylpyridine proper disposal procedures
Executive Summary & Chemical Profile
The Directive: This guide outlines the mandatory disposal protocols for 3-Bromo-5-chloro-2-methoxy-4-methylpyridine (CAS: 851607-30-2). As a poly-halogenated heteroaromatic compound, this substance presents specific challenges regarding thermal decomposition and regulatory classification.
The "Why" (Operational Insight): You cannot treat this merely as "organic waste." The simultaneous presence of Bromine (Br) and Chlorine (Cl) on the pyridine ring dictates that this waste stream must be directed to high-temperature incineration facilities equipped with specific acid-gas scrubbers. Mixing this with non-halogenated solvents (e.g., Acetone, Ethanol) is a critical error that contaminates the cheaper waste stream, exponentially increasing disposal costs and violating EPA "dilution" prohibitions.
Chemical Identity & Hazard Matrix
| Property | Data | Operational Implication |
| CAS Number | 851607-30-2 | Use for waste manifesting and inventory tracking. |
| Formula | C₇H₇BrClNO | High halogen load requires scrubber-equipped incineration. |
| Physical State | Solid (Powder/Crystal) | Dust control is critical during transfer; MP ~49-53°C. |
| Primary Hazards | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2/2A | PPE (Nitrile gloves, safety glasses) is non-negotiable. |
| Combustion Byproducts | HBr, HCl, NOx , CO, CO₂ | Do not autoclave. Thermal breakdown releases corrosive acid gases. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Segregate from nitric acid or peroxides to prevent exothermic gas evolution. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the accumulation area, you must stabilize the material at the bench level. The goal is to prevent "orphan reactions" inside the waste container.
A. Solid Waste (Pure Compound)
-
Containment: Do not throw loose powder into a general solid waste bin.
-
Protocol:
-
Place the solid substance into a clear, sealable secondary bag (e.g., Ziploc) or a screw-top jar.
-
Label this inner container clearly with the full chemical name.
-
Place the sealed inner container into the Halogenated Solid Waste drum.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
The Rule: If the solution contains >1% of this compound, the entire volume is Halogenated Waste .
-
pH Check: Pyridine derivatives can be basic. If your reaction mixture is acidic (e.g., from workup), neutralize to pH 6–9 before adding to the waste carboy to prevent heat generation or polymerization in the drum.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE (High-Density Polyethylene). Most standard organic solvents (DCM, Ethyl Acetate) are acceptable in HDPE carboys for short-term accumulation.
The Disposal Workflow
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.
Step-by-Step Procedure
-
Characterization: Determine if you are disposing of the pure solid or a solution.
-
Segregation:
-
Stream A (Halogenated): This compound MUST go here.
-
Stream B (Non-Halogenated): Do NOT use.
-
-
Packaging:
-
Liquids: Use safety-vented carboys (HDPE or Glass). Fill only to 90% capacity to allow for vapor expansion.
-
Solids: Double-bagged or jarred, then placed in the wide-mouth waste drum.
-
-
Labeling:
-
Apply the hazardous waste label before adding waste.
-
Check "Halogenated" and "Toxic."[1]
-
List constituents: "3-Bromo-5-chloro-2-methoxy-4-methylpyridine" (do not use abbreviations like "Pyridine Analog").
-
-
Satellite Accumulation: Store in the designated satellite area. Ensure secondary containment (spill tray) is present.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific halogenated pyridine.
Figure 1: Decision tree for the segregation and packaging of halogenated pyridine waste. Note the critical pH check for liquid waste to prevent drum pressurization.
Emergency Contingencies
Even with perfect protocols, accidents happen. This section details immediate countermeasures.
-
Spill (Solid):
-
Do not sweep dry. This generates dust which is an inhalation hazard (STOT SE 3).
-
Action: Cover with wet paper towels or use a HEPA-filter vacuum designated for chemical cleanup. Place debris in the Halogenated Solid Waste drum.
-
-
Spill (Liquid):
-
Action: Absorb with vermiculite or clay-based absorbent pads.
-
Disposal: The contaminated absorbent is now Halogenated Solid Waste .
-
-
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes. The methoxy/halogen combination can be a sensitizer.
-
Eyes: Rinse for 15 minutes.[2] Seek medical attention if irritation persists.
-
Regulatory Compliance (RCRA/EPA)
-
Waste Classification: This material falls under Halogenated Organic Solvents/Wastes . While it may not be explicitly listed on the EPA "P" or "U" lists by its specific CAS, it exhibits the characteristic of toxicity and requires treatment standards for halogenated organics.
-
Prohibition on Dilution: Under 40 CFR 268.3, you cannot dilute this waste with water or non-hazardous soil to escape treatment requirements. It must be incinerated.[3]
-
Destruction Method: The ultimate fate of this molecule is high-temperature incineration (>1000°C) with secondary combustion chambers and acid gas scrubbing to capture the HBr and HCl produced.
References
-
PubChem. (n.d.).[1] Compound Summary: 3-Bromo-5-chloro-4-methylpyridine (Isomer Analog Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[3] Land Disposal Restrictions (LDR) for Halogenated Organic Wastes. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling 3-Bromo-5-chloro-2-methoxy-4-methylpyridine
[1]
CAS Number: 851607-30-2 Molecular Formula: C₇H₇BrClNO Physical State: Solid (Powder/Crystalline)[1]
Executive Safety Summary
Operational Context: This compound is a poly-halogenated pyridine intermediate commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis.[1] Its structural core—a pyridine ring substituted with bromine, chlorine, and a methoxy group—presents specific toxicological risks. The halogen substituents increase lipophilicity, potentially enhancing dermal absorption, while the pyridine nitrogen can act as a Lewis base, contributing to mucous membrane irritation.[1]
Core Directive: Treat this substance as a Severe Irritant and Potential Sensitizer . While GHS classification primarily indicates irritation (H315, H319, H335) and acute toxicity (H302), the presence of labile halogens requires handling protocols that anticipate potential hydrolysis (releasing acidic byproducts) and sensitization upon repeated exposure.[1]
Hazard Identification & Mechanistic Toxicology
Why we use specific PPE for this molecule.
| Hazard Class | GHS Code | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Pyridine derivatives can disrupt neurological function and cellular respiration.[1] Ingestion risk is highest during weighing of static-prone solids.[1] |
| Skin Irritation | H315 | The lipophilic nature of the methoxy/methyl groups facilitates skin penetration. Once absorbed, the halogenated ring may cause contact dermatitis. |
| Eye Irritation | H319 | Solid particulates are abrasive and chemically reactive with ocular moisture, leading to severe conjunctivitis or corneal opacity if untreated. |
| STOT - SE (Respiratory) | H335 | Inhalation of dust triggers inflammation of the upper respiratory tract.[1] The methoxy group does not eliminate the risk of pyridine-like vapor release during heating.[1] |
Personal Protective Equipment (PPE) Matrix
Protocol: Select PPE based on the specific operational phase.
Phase 1: Solid Handling (Weighing & Transfer)
Risk: Airborne dust generation and static discharge.[1]
-
Respiratory: N95 or P95 Particulate Respirator . If handling >10g or if the powder is fine/fluffy, upgrade to a Half-Face Respirator with P100 cartridges .
-
Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]
-
Logic: Nitrile provides excellent resistance to solid pyridines. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
-
-
Eyes: Chemical Safety Goggles (Indirect vented).[1] Do not rely on safety glasses; dust can bypass side shields.
Phase 2: Solubilized Handling (Reaction & Extraction)
Risk: Splash and permeation (solvent carrier effect).[1]
-
Respiratory: Fume Hood (Face velocity >100 fpm).[1] No respirator needed if sash is at proper height.
-
Hands: Silver Shield (Laminate) or Viton Gloves are preferred if dissolved in penetrating solvents like DCM or DMF. If using Nitrile, change every 15 minutes after contact.
-
Logic: Halogenated pyridines in organic solvents can permeate nitrile rubber rapidly.
-
-
Body: Tyvek Lab Coat or chemically resistant apron over standard cotton lab coat.
Operational Workflow: Step-by-Step
A. Pre-Start Validation
-
Engineering Check: Verify fume hood flow rate.
-
Quench Prep: Prepare a beaker of 5% Sodium Bicarbonate (NaHCO₃) solution. This serves as a neutralization bath for contaminated spatulas or minor drips (acid scavenger).
B. Weighing Protocol
-
Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Use an antistatic gun or ionizer if the solid is static-prone (common with methoxy-pyridines).[1]
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially corrosive to metals; use PTFE-coated spatulas.[1]
C. Reaction Setup
-
Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Reasoning: While not strictly pyrophoric, excluding moisture prevents hydrolysis of the C-Cl or C-Br bonds, which could release HCl/HBr and degrade the reagent.[1]
-
D. Waste Disposal
-
Liquids: Segregate into "Halogenated Organic Waste" streams.
-
Solids: Dissolve residual solids in a minimal amount of acetone before disposal to prevent dust hazards in the waste container.
-
Decontamination: Wipe all surfaces with a dilute surfactant (soap water) followed by an alcohol wipe.
Visual Logic: Task-Based Safety Decision Tree
Caption: Decision logic for selecting appropriate PPE based on physical state and solvent interaction risks.
Emergency Response Protocols
Scenario A: Skin Contact (Solid or Solution) [1]
-
Immediate Action: Do not wipe. Wiping drives particulates/solvents deeper into pores.
-
Flush: Rinse with copious amounts of water for 15 minutes .
-
Neutralize: Wash gently with non-abrasive soap.
-
Medical: Seek evaluation if redness persists; pyridine sensitization can be delayed.
Scenario B: Spill (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don P100 respirator and double gloves.
-
Contain: Cover spill with a damp paper towel (to suppress dust) or use a dedicated chemical vacuum (HEPA filtered).[1]
-
Clean: Wipe area with 5% NaHCO₃ solution, then water.
Scenario C: Fire
-
Media: Carbon dioxide (CO₂), dry chemical, or foam.[1][2][3]
-
Warning: Combustion releases toxic gases: Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) .[1] Firefighters must wear SCBA.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
